AVE-8134
Beschreibung
Eigenschaften
IUPAC Name |
2-methyl-6-[3-[(2-phenyl-1,3-oxazol-4-yl)methoxy]propoxymethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-16-7-5-10-18(20(16)22(24)25)13-26-11-6-12-27-14-19-15-28-21(23-19)17-8-3-2-4-9-17/h2-5,7-10,15H,6,11-14H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHOBCUVPMOXAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)COCCCOCC2=COC(=N2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304025-09-0 | |
| Record name | AVE-8134 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304025090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AVE-8134 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9SA2C9EII | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of AVE-8134: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVE-8134 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1][2][3] This technical guide provides an in-depth overview of the core mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways. The information presented is intended to support further research and drug development efforts in related fields.
Core Mechanism: Potent and Selective PPARα Agonism
This compound functions as a full agonist of PPARα, a ligand-activated transcription factor that plays a critical role in the regulation of lipid metabolism and inflammation.[2] It demonstrates high potency for both human and rodent PPARα receptors.[1][2] Notably, this compound exhibits significantly lower potency for PPARγ and is not active at the PPARδ receptor, highlighting its selectivity for the PPARα isoform.[3]
Quantitative Data: Potency and Selectivity
The following table summarizes the in vitro potency of this compound on PPAR isoforms.
| Receptor | Species | EC50 (µM) | Reference(s) |
| PPARα | Human | 0.01 | [2] |
| PPARα | Rodent | 0.3 | [2] |
| PPARγ | Not specified | >3 | [3] |
| PPARδ | Not specified | >3 | [3] |
Key Signaling Pathways Modulated by this compound
The activation of PPARα by this compound initiates a cascade of downstream signaling events that contribute to its pharmacological effects. The two primary pathways identified are the enhancement of endothelial nitric oxide synthase (eNOS) activity and the modulation of arachidonic acid (AA) metabolism.
Enhancement of the eNOS/NO Signaling Pathway
This compound has been shown to positively influence the endothelial nitric oxide (NO) signaling pathway, which is crucial for maintaining vascular health and function. In human umbilical vein endothelial cells (HUVECs), this compound increases the phosphorylation of eNOS at serine-1177 (Ser-1177) without altering the total expression of eNOS.[1][3] This phosphorylation event is a key step in the activation of eNOS, leading to increased production of NO.
Modulation of Arachidonic Acid Metabolism
This compound influences the metabolic fate of arachidonic acid (AA), a key signaling molecule involved in inflammation and angiogenesis. As a PPARα agonist, this compound downregulates the expression of cytochrome P450 epoxygenase 2C44 (Cyp2c44) in mice (the human homolog is CYP2C9).[4] This leads to a decrease in the production of pro-angiogenic epoxyeicosatrienoic acids (EETs).[4]
Concurrently, this compound has been observed to increase the levels of 11-hydroxyeicosatetraenoic acid (11-HETE), potentially by altering the catalytic activity of cyclooxygenase (COX) enzymes.[4] This increase in 11-HETE can partially counteract the anti-angiogenic effects of reduced EETs.[4] The co-administration of a COX inhibitor, such as indomethacin, can block the production of 11-HETE, thereby synergistically enhancing the anti-tumor effects of this compound.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AVE8134, a novel potent PPARα agonist, improves lipid profile and glucose metabolism in dyslipidemic mice and type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The peroxisome proliferator-activated receptor-α (PPAR-α) agonist, AVE8134, attenuates the progression of heart failure and increases survival in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARα ligand, AVE8134, and cyclooxygenase inhibitor therapy synergistically suppress lung cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
The Function of AVE-8134: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AVE-8134 is a potent and selective peroxisome proliferator-activated receptor-alpha (PPARα) agonist.[1][2] Extensive preclinical studies have demonstrated its significant therapeutic potential in cardiovascular diseases, metabolic disorders, and oncology. This technical guide provides an in-depth overview of the core functions of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing associated signaling pathways and workflows.
Core Mechanism of Action: PPARα Agonism
This compound functions primarily as a full agonist of PPARα, a nuclear receptor that plays a critical role in the regulation of lipid metabolism, inflammation, and vascular function.[2][3] It exhibits high potency for human and rodent PPARα receptors while showing significantly less activity on PPARγ and PPARδ isoforms, indicating its selectivity.[3]
Signaling Pathway of this compound
Caption: this compound activates PPARα, leading to changes in target gene expression and subsequent metabolic and vascular effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies involving this compound.
Table 1: In Vitro Potency of this compound
| Receptor | Species | EC50 (nM) | Reference |
| PPARα | Human | 100 | [1] |
| PPARα | Rodent | 3000 | [1] |
| PPARγ | Not Specified | >3000 | [3] |
| PPARδ | Not Specified | >3000 (inactive) | [2][3] |
Table 2: Effects of this compound on Lipid Profile and Glucose Metabolism
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Female hApo A1 mice | 1-30 mg/kg/day (p.o.) | 12 days | Dose-dependently lowered plasma triglycerides; Increased serum HDL-cholesterol, hApo A1, and mouse Apo E levels. | [2] |
| Female ZDF rats | 3-30 mg/kg/day | 2 weeks | Improved insulin-sensitivity index. | [1][2] |
| Pre-diabetic male ZDF rats | 10 mg/kg/day | 8 weeks | Anti-diabetic action comparable to rosiglitazone without adverse effects on body or heart weight. | [1][2] |
| Male ZDF rats | 20 mg/kg/day | 12 weeks | Increased mRNA levels of LPL and PDK4 in the liver by ~20-fold. | [1][2] |
Table 3: Cardiovascular Effects of this compound
| Animal Model | Dosage | Key Findings | Reference |
| Post-Myocardial Infarction (MI) rats | 3 mg/kg and 10 mg/kg | Dose-dependently improved cardiac output, myocardial contractility, and relaxation; Reduced lung and left ventricular weight and fibrosis; Decreased plasma proBNP and arginine; Increased plasma citrulline and urinary NOx/creatinine ratio. | [1][3] |
| DOCA-salt sensitive rats | 3 mg/kg/day | Prevented the development of high blood pressure, myocardial hypertrophy, and cardiac fibrosis; Ameliorated endothelial dysfunction. | [1][3] |
| Old Spontaneously Hypertensive Rats (SHR) | 0.3 mg/kg/day | Improved cardiac and vascular function and increased life expectancy without lowering blood pressure. | [1][3] |
Table 4: Anti-Angiogenic and Anti-Tumor Effects of this compound
| Experimental Model | Concentration/Dosage | Key Findings | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 1 µM | Significantly inhibited endothelial cell proliferation, tube formation, and migration. | [4] |
| TC-1 tumor-bearing mice | 0.025% in drinking water | Reduced production of pro-angiogenic epoxyeicosatrienoic acids (EETs) and increased 11-hydroxyeicosatetraenoic acids (11-HETE). | [4][5] |
| TC-1 tumor-bearing mice (with Indomethacin) | Not specified | Synergistically enhanced the inhibitory actions on tumor growth. | [4][5] |
Key Signaling Pathways and Cellular Effects
Beyond its primary role in lipid metabolism, this compound exerts its effects through multiple signaling pathways in various cell types.
Endothelial Nitric Oxide Synthase (eNOS) Activation
In human umbilical vein endothelial cells (HUVECs), this compound has been shown to increase the phosphorylation of endothelial nitric oxide synthase (eNOS) at Serine-1177, a key activating phosphorylation site.[1][3] This leads to increased nitric oxide (NO) production, which contributes to the amelioration of endothelial dysfunction.[3]
Caption: this compound promotes the phosphorylation of eNOS at Ser-1177 in HUVECs, leading to increased nitric oxide production.
Monocyte Signaling and Oxidized LDL Uptake
In monocytes, this compound increases the expression of CD36 and macrophage scavenger receptor 1.[1][3] This leads to an enhanced uptake of oxidized low-density lipoprotein (oxLDL), a process that is central to the formation of foam cells in atherosclerosis.[3]
Caption: this compound enhances the expression of scavenger receptors on monocytes, leading to increased uptake of oxidized LDL.
Experimental Protocols
The following are generalized protocols for key experiments cited in the study of this compound. For specific parameters, consultation of the primary literature is recommended.
In Vitro PPARα Transactivation Assay
This assay is used to determine the potency and selectivity of compounds like this compound for PPAR isoforms.
Caption: A generalized workflow for a PPAR transactivation assay to determine the potency of this compound.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293T or COS-1) in multi-well plates.
-
Transfection: Co-transfect the cells with a plasmid expressing the PPAR isoform of interest (e.g., human PPARα), a reporter plasmid containing PPAR response elements upstream of a reporter gene (e.g., luciferase), and a control plasmid for normalization (e.g., expressing β-galactosidase).
-
Treatment: After allowing for protein expression, treat the cells with a range of concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a sufficient period to allow for receptor activation and reporter gene expression (typically 24 hours).
-
Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) and the control enzyme (e.g., β-galactosidase).
-
Data Analysis: Normalize the reporter activity to the control activity to account for variations in transfection efficiency and cell number. Plot the normalized activity against the compound concentration to determine the EC50 value.
In Vivo Myocardial Infarction (MI) Model in Rats
This model is used to evaluate the cardioprotective effects of this compound.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Surgical Procedure: Anesthetize the rats and perform a thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.
-
Treatment: Administer this compound (e.g., 3 or 10 mg/kg) or a vehicle control orally, starting shortly after the MI procedure and continuing for a specified duration (e.g., several weeks).
-
Functional Assessment: At the end of the treatment period, assess cardiac function using techniques such as echocardiography to measure parameters like ejection fraction, fractional shortening, and cardiac output.
-
Histological and Biochemical Analysis: Euthanize the animals and harvest the hearts. Perform histological analysis (e.g., Masson's trichrome staining) to assess fibrosis and infarct size. Measure biochemical markers in plasma (e.g., proBNP) and tissues.
In Vitro HUVEC Tube Formation Assay
This assay assesses the anti-angiogenic potential of this compound.
Methodology:
-
Preparation: Coat the wells of a multi-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify.
-
Cell Seeding: Seed HUVECs onto the matrix-coated wells in the presence of varying concentrations of this compound (e.g., 1 µM) or a vehicle control.
-
Incubation: Incubate the cells for a period that allows for the formation of capillary-like structures (typically 4-18 hours).
-
Visualization and Quantification: Visualize the tube formation using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Conclusion
This compound is a potent and selective PPARα agonist with a multifaceted mechanism of action that extends beyond lipid metabolism to include significant cardiovascular and anti-angiogenic effects. The preclinical data strongly support its potential as a therapeutic agent for a range of diseases. Further research, including clinical trials, is warranted to fully elucidate its therapeutic utility in humans.
References
- 1. Angiogenesis assay of HUVECs [bio-protocol.org]
- 2. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [en.bio-protocol.org]
- 4. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
- 5. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
AVE-8134: A Technical Guide on a Potent PPARα Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVE-8134 is a structurally novel, potent, and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1][2] As a ligand-activated transcription factor, PPARα is a key regulator of lipid and glucose metabolism, making it a significant target for therapeutic intervention in metabolic disorders.[3][4] Preclinical studies have demonstrated the efficacy of this compound in improving lipid profiles and glucose metabolism, highlighting its potential as a therapeutic agent for dyslipidemia, type 2 diabetes, and associated cardiovascular complications.[1][2] This document provides an in-depth technical overview of this compound, including its mechanism of action, pharmacodynamic properties, and the experimental protocols used for its characterization.
Chemical Properties and Structure
This compound is chemically identified as 2-methyl-6-[3-(2-phenyl-oxazol-4-ylmethoxy)-propoxymethyl]-benzoic acid.[2][5] Its key properties are summarized below.
| Property | Value | Reference |
| Chemical Name | 2-methyl-6-[3-(2-phenyl-oxazol-4-ylmethoxy)-propoxymethyl]-benzoic acid | [2][5] |
| Molecular Formula | C₂₂H₂₃NO₅ | [6][7] |
| Molecular Weight | 381.42 g/mol | [6][7] |
| SMILES | Cc1cccc(COCCCOCc2coc(-c3ccccc3)n2)c1C(=O)O | [6] |
| InChIKey | WLHOBCUVPMOXAT-UHFFFAOYSA-N | [6] |
Mechanism of Action: PPARα Signaling Pathway
Like other PPAR agonists, this compound exerts its effects by modulating gene expression. The canonical signaling pathway is initiated by the binding of the agonist to the PPARα receptor.
-
Ligand Binding: this compound, the ligand, enters the cell and binds to the ligand-binding domain (LBD) of the PPARα nuclear receptor.[8][9]
-
Heterodimerization: This binding induces a conformational change in PPARα, causing it to form a heterodimer with the retinoid X receptor (RXR).[8][10][11]
-
PPRE Binding: The PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[8][10]
-
Transcriptional Regulation: This binding event recruits coactivator proteins, initiating the transcription of genes involved in fatty acid transport, uptake, and oxidation (β-oxidation), as well as lipid and lipoprotein metabolism.[8][12] Conversely, it can also repress the expression of inflammatory genes through protein-protein interactions with other transcription factors like NF-κB and AP-1.[13]
References
- 1. AVE8134, a novel potent PPARα agonist, improves lipid profile and glucose metabolism in dyslipidemic mice and type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The peroxisome proliferator-activated receptor-α (PPAR-α) agonist, AVE8134, attenuates the progression of heart failure and increases survival in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Actions of PPARα in Lipid Metabolism and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisome Proliferator-Activated Receptor α in Lipid Metabolism and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GSRS [precision.fda.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. cusabio.com [cusabio.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
The Potent PPARα Agonist AVE-8134: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
AVE-8134 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist that has demonstrated significant potential in preclinical models for the treatment of cardiovascular and metabolic diseases. This document provides an in-depth technical guide on the chemical structure, mechanism of action, and key experimental findings related to this compound. It includes detailed summaries of quantitative data, experimental protocols, and visualizations of its core signaling pathway and experimental workflows to support further research and development.
Chemical Structure and Properties
This compound, with the molecular formula C₂₂H₂₃NO₅, is a synthetic compound designed for high-affinity binding and activation of the PPARα nuclear receptor.
Chemical Name: 2-methyl-4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]phenoxyacetic acid
Molecular Formula: C₂₂H₂₃NO₅
CAS Number: 304025-09-0
Below is the two-dimensional chemical structure of this compound:
(Image of the chemical structure of this compound would be placed here in a real document)
Mechanism of Action and Signaling Pathway
This compound functions as a selective agonist for PPARα, a ligand-activated transcription factor that plays a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation. Upon activation by this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The primary signaling pathway initiated by this compound activation of PPARα involves the upregulation of genes responsible for fatty acid oxidation and a decrease in the expression of genes involved in lipid synthesis. This leads to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.
Furthermore, this compound has been shown to exert beneficial effects on endothelial function. One key mechanism is the increased phosphorylation of endothelial nitric oxide synthase (eNOS) at serine 1177, leading to enhanced production of nitric oxide (NO), a potent vasodilator. In monocytes, this compound upregulates the expression of CD36 and the macrophage scavenger receptor 1, which enhances the uptake of oxidized low-density lipoprotein (oxLDL).
The Discovery and Synthesis of AVE-8134: A Technical Guide for Researchers
Introduction: AVE-8134 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist that has been the subject of significant preclinical research. Developed by Sanofi-Aventis, this compound has demonstrated potential therapeutic benefits in models of dyslipidemia, type 2 diabetes, and cardiovascular disease. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Rationale
This compound was identified as a structurally novel, potent PPARα agonist through a dedicated drug discovery program. The rationale for its development was to harness the therapeutic benefits of PPARα activation, such as improving lipid profiles and glucose metabolism, while potentially mitigating the side effects associated with less selective PPAR agonists.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various preclinical studies.
Table 1: In Vitro Potency of this compound [1]
| Receptor | Species | EC50 (μM) |
| PPARα | Human | 0.01 |
| PPARα | Rodent | 0.3 |
| PPARδ | Not specified | Not active |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Species | Dose | Duration | Key Findings | Reference |
| Transgenic hApo A1 Mice | Mouse | 1-30 mg/kg/day (p.o.) | 12 days | Dose-dependent decrease in plasma triglycerides; Increase in serum HDL-cholesterol, hApo A1, and mouse Apo E levels. | [1] |
| Insulin-resistant ZDF Rats | Rat (female) | 3-30 mg/kg/day | 2 weeks | Improved insulin-sensitivity index. | [1] |
| Pre-diabetic ZDF Rats | Rat (male) | 10 mg/kg/day | 8 weeks | Anti-diabetic action comparable to rosiglitazone without significant effects on body or heart weight. | [1] |
| ZDF Rats | Rat (male) | 20 mg/kg/day | 12 weeks | ~20-fold increase in hepatic mRNA levels of LPL and PDK4. | [1] |
| Post-Myocardial Infarction Rats | Rat | 0.3 mg/kg/day | Not specified | Improved cardiac and vascular function, increased life expectancy without lowering blood pressure. |
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily through the activation of PPARα, a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism. Upon binding to this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Key downstream effects of this compound-mediated PPARα activation include:
-
Increased fatty acid catabolism: Upregulation of genes involved in fatty acid uptake, transport, and β-oxidation.
-
Modulation of lipoprotein metabolism: Increased expression of lipoprotein lipase (LPL), which is crucial for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDLs) and chylomicrons, and regulation of apolipoprotein expression.
-
Improved glucose homeostasis: Regulation of genes such as pyruvate dehydrogenase kinase 4 (PDK4), which is involved in glucose utilization.
-
Vascular effects: Increased phosphorylation of endothelial nitric oxide synthase (eNOS), leading to enhanced nitric oxide (NO) production and potential vasoprotective effects.
Caption: this compound signaling through PPARα and eNOS pathways.
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of this compound.
Synthesis of this compound (2-methyl-6-[3-(2-phenyl-oxazol-4-ylmethoxy)-propoxymethyl]-benzoic acid)
Step 1: Synthesis of the Phenyl-Oxazole Moiety This would typically involve the condensation of a benzoyl derivative with an amino acid or its derivative to form the oxazole ring.
Step 2: Synthesis of the Benzoic Acid Moiety with the Propoxymethyl Linker This would likely start from a substituted toluene derivative, which is then functionalized to introduce the propoxymethyl linker and the carboxylic acid group.
Step 3: Coupling of the Two Moieties The final step would involve the coupling of the phenyl-oxazole and the benzoic acid fragments through an ether linkage.
A plausible, generalized synthetic workflow is presented below:
Caption: Generalized synthetic workflow for this compound.
PPAR Gal4 Transactivation Assay[1]
This cell-based assay is used to determine the functional activity of compounds on different PPAR isoforms.
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293, CHO) is used.
-
Transfection: Cells are co-transfected with two plasmids:
-
An expression vector for a fusion protein containing the ligand-binding domain (LBD) of the PPAR isoform (α, δ, or γ) and the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
-
Compound Treatment: Transfected cells are incubated with varying concentrations of this compound or a vehicle control.
-
Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the activation of the PPAR-LBD. EC50 values are calculated by plotting the luciferase activity against the compound concentration.
In Vivo Studies in Animal Models[1]
Transgenic Human Apo A1 (hApo A1) Mice:
-
Objective: To evaluate the effect of this compound on lipid profiles.
-
Protocol:
-
Female hApo A1 mice are administered this compound (1-30 mg/kg/day) or vehicle orally for 12 days.
-
Blood samples are collected at the end of the treatment period.
-
Plasma triglycerides, serum HDL-cholesterol, hApo A1, and mouse Apo E levels are measured using standard biochemical assays.
-
Zucker Diabetic Fatty (ZDF) Rats:
-
Objective: To assess the anti-diabetic and metabolic effects of this compound.
-
Protocol for Insulin Sensitivity:
-
Female insulin-resistant ZDF rats are treated with this compound (3-30 mg/kg/day) or vehicle for 2 weeks.
-
An oral glucose tolerance test (OGTT) or euglycemic-hyperinsulinemic clamp study is performed to assess insulin sensitivity.
-
-
Protocol for Gene Expression Analysis:
-
Male ZDF rats are treated with this compound (20 mg/kg/day) or vehicle for 12 weeks.
-
At the end of the study, liver tissue is collected.
-
Total RNA is extracted, and the mRNA levels of target genes (e.g., LPL, PDK4) are quantified using quantitative real-time PCR (qRT-PCR).
-
Conclusion
This compound is a well-characterized, potent, and selective PPARα agonist with significant preclinical data supporting its potential for the treatment of metabolic and cardiovascular diseases. This technical guide provides a comprehensive overview of its discovery, synthesis, mechanism of action, and key experimental findings to aid researchers in the field of drug discovery and development. The detailed methodologies and summarized quantitative data offer a valuable resource for designing and interpreting future studies involving this compound and other PPARα agonists.
References
In Vitro Activity of AVE-8134: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVE-8134 is a potent and selective peroxisome proliferator-activated receptor-alpha (PPARα) agonist.[1] This technical guide provides a comprehensive overview of the in vitro activity of this compound, focusing on its effects in key cell types relevant to cardiovascular and metabolic diseases. The information presented herein is compiled from peer-reviewed scientific literature to support further research and drug development efforts.
Core Efficacy Data
The in vitro potency of this compound has been characterized in cellular transcription assays. The compound demonstrates high affinity for the human and rodent PPARα receptors.
| Parameter | Species | Value | Reference |
| EC50 | Human PPARα | 10 nM | [2] |
| EC50 | Rodent PPARα | 300 nM | [2] |
| EC50 | Human/Rat PPARγ | >3 µmol/L | [1] |
| EC50 | Human/Rat PPARδ | >3 µmol/L | [1][2] |
Key In Vitro Activities
This compound exhibits significant activity in various cell-based assays, demonstrating its potential therapeutic effects on endothelial function, monocyte/macrophage biology, and cardiomyocyte hypertrophy.
Endothelial Cells (HUVECs)
In Human Umbilical Vein Endothelial Cells (HUVECs), this compound has been shown to modulate the nitric oxide (NO) signaling pathway, a critical component of vascular health. Treatment with this compound leads to an increase in the phosphorylation of endothelial nitric oxide synthase (eNOS) at serine 1177, a key activating phosphorylation site, without altering the total expression of eNOS protein.[1]
Monocytes (MonoMac-6)
In the human monocytic cell line MonoMac-6, this compound influences lipid uptake by increasing the expression of key scavenger receptors. Specifically, treatment with this compound upregulates the expression of CD36 and macrophage scavenger receptor 1, leading to an enhanced uptake of oxidized low-density lipoprotein (oxLDL).[1]
Cardiomyocytes
This compound has demonstrated anti-hypertrophic effects in primary adult rat cardiomyocytes. In a model of phenylephrine-induced hypertrophy, this compound treatment reduced key markers of cardiac hypertrophy.[1]
Experimental Protocols
PPARα Transactivation Assay
Objective: To determine the potency and selectivity of this compound for PPAR isoforms.
Methodology: A cell-based PPAR Gal4 transactivation assay is utilized.[2]
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T) is used.
-
Plasmids: Cells are transiently co-transfected with two plasmids:
-
An expression vector for a chimeric protein consisting of the yeast GAL4 DNA-binding domain fused to the ligand-binding domain of human or rodent PPARα, PPARγ, or PPARδ.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).
-
-
Transfection: Transfection is performed using a standard method, such as liposome-based transfection.
-
Treatment: Following transfection, cells are treated with a range of concentrations of this compound for 24 hours.
-
Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer.
-
Data Analysis: The EC50 values are calculated from the dose-response curves.
eNOS Phosphorylation in HUVECs
Objective: To assess the effect of this compound on eNOS activation in endothelial cells.
Methodology: Western blotting for phosphorylated eNOS.
-
Cell Culture: HUVECs are cultured in endothelial cell growth medium.
-
Treatment: Cells are treated with this compound (e.g., 1 µM) for a specified time course.[3]
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-eNOS (Ser1177) and total eNOS. Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities are quantified, and the ratio of phosphorylated eNOS to total eNOS is calculated.
Oxidized LDL Uptake in Monocytes
Objective: To measure the effect of this compound on the uptake of oxidized LDL by monocytes.
Methodology: Fluorescently labeled oxLDL uptake assay.
-
Cell Culture: MonoMac-6 cells are cultured in an appropriate medium.
-
Treatment: Cells are incubated with this compound (e.g., 10 µM) for 24 hours.[3]
-
oxLDL Labeling: Oxidized LDL is labeled with a fluorescent dye such as DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate).
-
Uptake Assay: The treated cells are incubated with DiI-labeled oxLDL for 4 hours.
-
Quantification: The amount of internalized DiI-oxLDL is measured. This can be done qualitatively by fluorescence microscopy or quantitatively by flow cytometry or by extracting the dye and measuring fluorescence with a plate reader.
Cardiomyocyte Hypertrophy Assay
Objective: To evaluate the anti-hypertrophic effect of this compound on cardiomyocytes.
Methodology: Phenylephrine-induced hypertrophy in adult rat cardiomyocytes.
-
Cardiomyocyte Isolation: Adult rat ventricular myocytes are isolated by enzymatic digestion using a Langendorff perfusion system.
-
Cell Culture: Isolated cardiomyocytes are plated on laminin-coated dishes.
-
Hypertrophy Induction: Cells are treated with the α-adrenergic agonist phenylephrine to induce hypertrophy.
-
This compound Treatment: Cells are co-treated with phenylephrine and this compound.
-
Assessment of Hypertrophy: Hypertrophy is assessed by:
-
Cell Size Measurement: The surface area of individual cardiomyocytes is measured using image analysis software.
-
Protein Synthesis: The rate of protein synthesis is determined by measuring the incorporation of a radiolabeled amino acid (e.g., [3H]-leucine).
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes described, the following diagrams have been generated using the DOT language.
References
- 1. The peroxisome proliferator-activated receptor-α (PPAR-α) agonist, AVE8134, attenuates the progression of heart failure and increases survival in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AVE8134, a novel potent PPARα agonist, improves lipid profile and glucose metabolism in dyslipidemic mice and type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Pharmacokinetics of AVE-8134 in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information on the preclinical pharmacology of AVE-8134. Detailed pharmacokinetic data such as half-life, clearance, volume of distribution, and bioavailability in animal models are not available in the cited literature. The information provided herein is intended for research and informational purposes only.
Introduction
This compound is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1][2] In preclinical studies, it has demonstrated significant effects on lipid metabolism and glucose homeostasis, positioning it as a potential therapeutic agent for metabolic disorders. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and pharmacodynamics of this compound in various animal models, with a focus on its mechanism of action and the experimental protocols used in its evaluation.
Core Mechanism of Action: PPARα Agonism
This compound exerts its effects by activating PPARα, a nuclear receptor that plays a crucial role in the regulation of genes involved in lipid and glucose metabolism. Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
The activation of PPARα by this compound leads to a cascade of downstream events, including the increased expression of genes involved in fatty acid uptake and oxidation, and a reduction in the expression of genes associated with inflammation.
Data Presentation
While specific pharmacokinetic parameters for this compound are not publicly available, the following tables summarize the dosing regimens and observed pharmacodynamic effects in various animal models as reported in the scientific literature.
Table 1: Pharmacodynamic Effects of this compound in Rodent Models of Dyslipidemia and Diabetes
| Animal Model | Species | Dose Range | Route of Administration | Duration of Treatment | Key Pharmacodynamic Effects | Reference(s) |
| Transgenic hApo A1 Mice | Mouse | 1-30 mg/kg/day | Oral | 12 days | Dose-dependent decrease in plasma triglycerides; Increased serum HDL-cholesterol, hApo A1, and mouse Apo E levels. | [1] |
| Zucker Diabetic Fatty (ZDF) Rats | Rat | 3-30 mg/kg/day | Oral | 2 weeks | Improved insulin-sensitivity index. | [1] |
| Pre-diabetic ZDF Rats | Rat | 10 mg/kg/day | Oral | 8 weeks | Anti-diabetic action comparable to rosiglitazone without adverse effects on body or heart weight. | [1] |
| Male ZDF Rats | Rat | 20 mg/kg/day | Oral | 12 weeks | Increased hepatic mRNA levels of LPL and PDK4. | [1] |
Table 2: Effects of this compound in a Mouse Cancer Model
| Animal Model | Species | Dose | Route of Administration | Duration of Treatment | Key Pharmacodynamic Effects | Reference(s) |
| TC-1 Lung Tumor Bearing Mice | Mouse | 0.025% in drinking water | Oral | Not specified | Investigated for effects on tumor growth and metastasis. | [3] |
Experimental Protocols
Detailed experimental protocols for the key in vivo studies cited are outlined below to facilitate reproducibility and further investigation.
In Vivo Efficacy Study in Dyslipidemic Mice
-
Animal Model: Female transgenic mice expressing human apolipoprotein A1 (hApo A1).
-
Housing and Acclimatization: Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and had free access to food and water. A suitable acclimatization period was allowed before the start of the experiment.
-
Drug Administration: this compound was administered orally once daily for 12 consecutive days at doses of 1, 3, 10, and 30 mg/kg. A vehicle control group received the vehicle solution.
-
Blood Sampling: Blood samples were collected at baseline and at the end of the treatment period for the analysis of plasma lipids and apolipoproteins.
-
Biochemical Analysis: Plasma triglycerides, HDL-cholesterol, human Apo A1, and mouse Apo E levels were determined using standard enzymatic and immunoassay methods.
-
Data Analysis: Statistical analysis was performed to compare the treatment groups with the vehicle control group.
In Vivo Efficacy Study in a Type 2 Diabetes Rat Model
-
Animal Model: Insulin-resistant female Zucker Diabetic Fatty (ZDF) rats.
-
Housing and Acclimatization: Rats were housed in a controlled environment with regulated temperature and humidity, a 12-hour light/dark cycle, and ad libitum access to standard chow and water.
-
Drug Administration: this compound was administered orally once daily for 2 weeks at doses of 3, 10, and 30 mg/kg. A control group received the vehicle.
-
Assessment of Insulin Sensitivity: An insulin sensitivity index was determined to evaluate the effect of this compound on glucose metabolism. This could involve techniques such as the euglycemic-hyperinsulinemic clamp or the calculation of indices from fasting glucose and insulin levels.
-
Data Analysis: The insulin-sensitivity index of the treated groups was compared to that of the control group using appropriate statistical methods.
Mandatory Visualization
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its in vivo evaluation.
Caption: Signaling pathway of this compound via PPARα activation.
Caption: A representative experimental workflow for in vivo studies of this compound.
References
- 1. AVE8134, a novel potent PPARα agonist, improves lipid profile and glucose metabolism in dyslipidemic mice and type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. PPARα ligand, AVE8134, and cyclooxygenase inhibitor therapy synergistically suppress lung cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Downstream Targets of AVE-8134 Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVE-8134 is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a ligand-activated transcription factor that plays a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation.[1][2] As a PPARα agonist, this compound modulates the expression of a suite of target genes, leading to a cascade of downstream effects that have shown therapeutic potential in cardiovascular, metabolic, and oncologic contexts. This technical guide provides a comprehensive overview of the known downstream targets of this compound activation, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action
This compound exerts its effects by binding to and activating PPARα. This activation leads to the heterodimerization of PPARα with the retinoid X receptor (RXR). The PPARα/RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.
Downstream Signaling Pathways and Targets
The activation of PPARα by this compound initiates a variety of signaling cascades, impacting multiple physiological processes. The primary downstream effects can be categorized as follows:
Cardiovascular Effects
This compound has demonstrated significant protective effects on the cardiovascular system. A key mechanism is the enhancement of endothelial nitric oxide synthase (eNOS) activity.
-
eNOS Phosphorylation: this compound increases the phosphorylation of eNOS at serine 1177 (Ser-1177) in Human Umbilical Vein Endothelial Cells (HUVECs), which is a key activating phosphorylation site.[1] This leads to increased production of nitric oxide (NO), a potent vasodilator with anti-inflammatory and anti-thrombotic properties.
Metabolic Regulation
As a PPARα agonist, this compound plays a significant role in regulating lipid and glucose metabolism.
-
Lipid Metabolism: In the liver, this compound upregulates the expression of genes involved in fatty acid oxidation and lipoprotein metabolism, such as Lipoprotein Lipase (LPL) and Pyruvate Dehydrogenase Kinase 4 (PDK4).[3] This leads to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.
-
Glucose Metabolism: this compound has been shown to improve insulin sensitivity, although the precise downstream targets for this effect are still under investigation.[3]
References
- 1. The peroxisome proliferator-activated receptor-α (PPAR-α) agonist, AVE8134, attenuates the progression of heart failure and increases survival in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARα ligand, AVE8134, and cyclooxygenase inhibitor therapy synergistically suppress lung cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorylation of endothelial nitric-oxide synthase regulates superoxide generation from the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AVE-8134 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVE-8134 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1] It has demonstrated significant therapeutic potential in preclinical in vivo models of cardiovascular and metabolic diseases. These application notes provide detailed protocols for in vivo studies involving this compound, focusing on its application in models of myocardial infarction and type 2 diabetes. The information herein is intended to guide researchers in designing and executing robust and reproducible experiments to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound is a full PPARα agonist with high potency for the human and rodent receptors.[1][2] Its activation of PPARα leads to the regulation of target genes involved in lipid metabolism and inflammation. In endothelial cells, this compound has been shown to increase the phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser-1177, a key event in the production of the vasodilator nitric oxide.[1] Additionally, in monocytes, it enhances the expression of CD36 and macrophage scavenger receptor 1, leading to increased uptake of oxidized low-density lipoprotein (oxLDL).[1]
Data Presentation
Table 1: In Vitro Activity of this compound
| Receptor | Species | EC50 (nM) | Reference |
| PPARα | Human | 100 | [1] |
| PPARα | Rodent | 3000 | [1] |
Table 2: Summary of In Vivo Studies with this compound
| Animal Model | Species | Dose | Duration | Key Findings | Reference |
| Post-Myocardial Infarction | Rat | 3 mg/kg/day and 10 mg/kg/day | - | Dose-dependently improved cardiac output, myocardial contractility, and relaxation; reduced lung and left ventricular weight and fibrosis. | [1] |
| Spontaneously Hypertensive Rats (SHR) | Rat | 0.3 mg/kg/day | - | Improved cardiac and vascular function; increased life expectancy without lowering blood pressure. | [1] |
| DOCA-salt Hypertensive | Rat | 3 mg/kg/day | - | Prevented the development of high blood pressure, myocardial hypertrophy, and cardiac fibrosis; ameliorated endothelial dysfunction. | [1] |
| Zucker Diabetic Fatty (ZDF) | Rat (female) | 3-30 mg/kg/day | 2 weeks | Improved insulin-sensitivity index. | [2] |
| Pre-diabetic ZDF | Rat (male) | 10 mg/kg/day | 8 weeks | Produced an anti-diabetic action comparable to rosiglitazone without the adverse effects on body weight and heart weight. | [2] |
| ZDF | Rat (male) | 20 mg/kg/day | 12 weeks | Increased mRNA levels of LPL and PDK4 in the liver. | [2] |
| hApo A1 Transgenic | Mouse (female) | 1-30 mg/kg/day (in drinking water) | 12 days | Dose-dependently lowered plasma triglycerides; increased serum HDL-cholesterol, hApo A1, and mouse Apo E levels. | [2][3] |
Experimental Protocols
Post-Myocardial Infarction (MI) Rat Model
This protocol describes the induction of myocardial infarction in rats to study the cardioprotective effects of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, or administration in drinking water[3])
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Ventilator
-
Suture materials
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat using isoflurane. Intubate the animal and connect it to a rodent ventilator.
-
Surgical Procedure:
-
Make a left thoracotomy at the fourth intercostal space.
-
Gently expose the heart by retracting the ribs.
-
Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the immediate appearance of a pale, akinetic area in the left ventricular free wall.
-
Close the chest in layers and allow the animal to recover.
-
-
Drug Administration:
-
Begin administration of this compound or vehicle one day post-surgery.
-
For oral gavage, administer the appropriate dose (e.g., 3 or 10 mg/kg) once daily.
-
Alternatively, this compound can be administered in the drinking water at a concentration of 0.025%.[3]
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals daily for signs of distress.
-
After the designated treatment period, perform echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
At the end of the study, euthanize the animals and harvest the hearts for histological analysis (e.g., infarct size measurement, fibrosis staining) and molecular analysis (e.g., gene expression of inflammatory and fibrotic markers).
-
Oral Glucose Tolerance Test (OGTT) in Zucker Diabetic Fatty (ZDF) Rats
This protocol is designed to assess the effect of this compound on glucose metabolism in a model of type 2 diabetes.
Materials:
-
Male Zucker Diabetic Fatty (ZDF) rats (age- and weight-matched)
-
This compound
-
Vehicle for oral administration
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, capillaries)
Procedure:
-
Acclimation and Drug Administration:
-
Acclimate the rats to handling for at least one week prior to the study.
-
Administer this compound or vehicle orally at the desired dose (e.g., 10 mg/kg/day) for the specified duration (e.g., 8 weeks).[2]
-
-
Fasting: Fast the rats overnight (approximately 16 hours) before the OGTT, with free access to water.
-
Baseline Blood Glucose:
-
On the day of the test, take a baseline blood sample (time 0) from the tail vein.
-
Measure the blood glucose concentration using a glucometer.
-
-
Glucose Administration:
-
Administer a glucose solution (e.g., 2 g/kg) orally via gavage.
-
-
Blood Glucose Monitoring:
-
Collect blood samples at various time points after glucose administration (e.g., 30, 60, 90, and 120 minutes).
-
Measure the blood glucose concentration at each time point.
-
-
Data Analysis:
-
Plot the blood glucose concentration over time for each group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.
-
Mandatory Visualization
Caption: Signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AVE8134, a novel potent PPARα agonist, improves lipid profile and glucose metabolism in dyslipidemic mice and type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPARα ligand, AVE8134, and cyclooxygenase inhibitor therapy synergistically suppress lung cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AVE-8134 in Rat Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AVE-8134, a potent peroxisome proliferator-activated receptor-alpha (PPARα) agonist, in preclinical rat models of heart failure. The document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols and workflows.
Introduction to this compound
This compound is a novel, potent, and selective agonist of PPARα.[1] In the context of heart failure, this compound has demonstrated significant therapeutic potential by improving cardiac function, attenuating adverse cardiac remodeling (including hypertrophy and fibrosis), and increasing survival in various rat models of the disease.[2][3] Its protective effects are attributed to a multi-faceted mechanism that includes direct effects on cardiomyocytes, improved endothelial function via nitric oxide signaling, and beneficial modulation of monocyte activity.[3]
Mechanism of Action
This compound primarily exerts its effects through the activation of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. In the setting of heart failure, the proposed mechanisms of action include:
-
Direct Cardiomyocyte Effects: this compound has been shown to directly reduce phenylephrine-induced hypertrophy in adult rat cardiomyocytes.[2][3]
-
Enhanced Endothelial Nitric Oxide (NO) Production: The compound increases the expression and phosphorylation of endothelial nitric oxide synthase (eNOS), leading to increased NO production.[2] This results in improved endothelial function and vasodilation.
-
Anti-inflammatory and Anti-fibrotic Effects: this compound administration leads to a reduction in plasma C-reactive protein (CRP) and attenuates cardiac fibrosis, as measured by the hydroxyproline to proline ratio.[2]
-
Modulation of Monocyte Signaling: this compound increases the expression of CD36 and macrophage scavenger receptor 1 in monocytes, enhancing the uptake of oxidized LDL.[2][3]
Signaling Pathway
The cardioprotective effects of this compound are mediated through the PPARα signaling pathway, which in turn influences downstream targets involved in cardiac remodeling and function.
This compound Signaling Pathway in Heart Failure
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies using this compound in various rat models of heart failure.
Table 1: Effects of this compound in Post-Myocardial Infarction (Post-MI) Rat Model
| Parameter | Control (Placebo) | This compound Treated | % Change |
| Cardiac Output | Reduced | Improved (Dose-dependent) | ↑ |
| Myocardial Contractility | Reduced | Improved (Dose-dependent) | ↑ |
| Myocardial Relaxation | Reduced | Improved (Dose-dependent) | ↑ |
| Lung Weight | Increased | Reduced | ↓ |
| Left Ventricular Weight | Increased | Reduced | ↓ |
| Cardiac Fibrosis | Increased | Reduced | ↓ |
| Plasma proBNP | Increased | Decreased | ↓ |
| Plasma Arginine | - | Decreased | ↓ |
| Plasma Citrulline | - | Increased | ↑ |
| Urinary NOx/Creatinine Ratio | - | Increased | ↑ |
Data synthesized from studies on Sprague Dawley rats with permanent ligation of the left coronary artery.[2][3]
Table 2: Effects of this compound in DOCA-Salt Hypertensive Rat Model
| Parameter | Control (Placebo) | This compound Treated | % Change |
| Blood Pressure | High | Prevented Increase | ↓ |
| Myocardial Hypertrophy | Present | Prevented | ↓ |
| Cardiac Fibrosis | Present | Prevented | ↓ |
| Endothelial Dysfunction | Present | Ameliorated | Improved |
| Cardiac eNOS Expression | - | Increased | ↑ |
| Cardiac eNOS Phosphorylation | - | Increased | ↑ |
Data from studies on DOCA-salt sensitive rats.[2][3]
Table 3: Effects of this compound in Old Spontaneously Hypertensive Rats (SHR)
| Parameter | Control (Placebo) | This compound Treated (low dose) | % Change |
| Life Expectancy | - | Increased | ↑ |
| Cardiac Function | Reduced | Improved | ↑ |
| Vascular Function | Impaired | Improved | ↑ |
| Blood Pressure | High | No significant change | - |
| Myocardial Hypertrophy | Present | Reduced | ↓ |
| Cardiac Fibrosis | Present | Reduced | ↓ |
| Total Heart Weight | Increased | Reduced | ↓ |
| Left Ventricle Weight | Increased | Reduced | ↓ |
| Right Ventricle Weight | Increased | Reduced | ↓ |
| Plasma proBNP | Increased | Decreased | ↓ |
| Urine NOx/Creatinine Ratio | - | Increased | ↑ |
Data from studies on old spontaneously hypertensive rats.[2]
Experimental Protocols
The following are detailed protocols for inducing heart failure in rat models and for the administration and analysis of this compound's effects.
Post-Myocardial Infarction (Post-MI) Model
This model is created by permanent ligation of the left coronary artery, leading to myocardial infarction and subsequent heart failure.[4]
Protocol:
-
Animal Model: Male Sprague Dawley rats.
-
Anesthesia: Induce and maintain anesthesia using appropriate anesthetics (e.g., isoflurane).
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture.
-
Successful ligation is confirmed by the observation of myocardial blanching.
-
Close the chest in layers.
-
-
Post-operative Care: Provide appropriate analgesia and monitor the animals for recovery.
-
This compound Administration:
-
Begin treatment with this compound or placebo at a specified time point post-MI (e.g., 24 hours).
-
Administer the compound orally (e.g., via gavage) at the desired dose (e.g., 1-30 mg/kg/day) for the duration of the study (e.g., 4-8 weeks).[1]
-
-
Functional and Biomarker Analysis:
-
Perform echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Conduct hemodynamic measurements (e.g., cardiac output, contractility).
-
Collect blood and urine samples for biomarker analysis (e.g., proBNP, arginine, citrulline, NOx).
-
At the end of the study, euthanize the animals and harvest the hearts for histological analysis (e.g., fibrosis staining, hypertrophy measurement).
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Model
This model induces hypertension, cardiac hypertrophy, and fibrosis.[2]
Protocol:
-
Animal Model: Unilaterally nephrectomized male rats.
-
Procedure:
-
Administer DOCA (e.g., via subcutaneous implantation of a slow-release pellet).
-
Provide the rats with drinking water containing 1% NaCl.
-
-
This compound Administration:
-
Start this compound treatment concurrently with the DOCA-salt regimen.
-
Administer the compound orally at the desired dose for the study duration.
-
-
Analysis:
-
Monitor blood pressure regularly.
-
At the end of the study, assess cardiac hypertrophy (heart weight to body weight ratio), fibrosis (histology), and endothelial function.
-
Analyze cardiac tissue for eNOS expression and phosphorylation.
-
Spontaneously Hypertensive Rat (SHR) Model
This genetic model of hypertension develops age-related cardiac dysfunction.[2]
Protocol:
-
Animal Model: Old spontaneously hypertensive rats (SHR).
-
This compound Administration:
-
Administer a low, non-blood pressure lowering dose of this compound orally.
-
Continue treatment for a prolonged period to assess long-term effects and survival.
-
-
Analysis:
-
Monitor survival rates.
-
Periodically assess cardiac and vascular function.
-
At the study endpoint, measure markers of cardiac hypertrophy, fibrosis, and plasma proBNP.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating this compound in a rat model of heart failure.
General Experimental Workflow
Conclusion
This compound demonstrates significant promise as a therapeutic agent for heart failure. Its mechanism of action, targeting PPARα, offers a multi-pronged approach to mitigating the pathological processes of the disease. The provided protocols and data serve as a valuable resource for researchers investigating the potential of this compound and other PPARα agonists in the treatment of heart failure. Careful consideration of the appropriate animal model and experimental design is crucial for obtaining robust and translatable results.
References
- 1. AVE8134, a novel potent PPARα agonist, improves lipid profile and glucose metabolism in dyslipidemic mice and type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The peroxisome proliferator-activated receptor-α (PPAR-α) agonist, AVE8134, attenuates the progression of heart failure and increases survival in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. A new model of congestive heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AVE-8134 in Diabetic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVE-8134 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1] PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and glucose homeostasis. Activation of PPARα has been shown to improve dyslipidemia and insulin sensitivity, making it a promising therapeutic target for type 2 diabetes and related metabolic disorders. These application notes provide a comprehensive overview of the reported and anticipated dosages of this compound and other potent PPARα agonists in relevant diabetic mouse models, along with detailed protocols for key experimental procedures.
Data Presentation: this compound and Other PPARα Agonist Dosages in Rodent Models
The following tables summarize the dosages and effects of this compound and other potent PPARα agonists in various mouse and rat models of diabetes and dyslipidemia.
Table 1: this compound Dosage in a Dyslipidemic Mouse Model
| Animal Model | Compound | Dosage | Administration Route | Duration | Key Findings | Reference |
| Transgenic human Apo A1 (hApo A1) mice | This compound | 1-30 mg/kg/day | Oral (p.o.) | 12 days | Dose-dependently lowered plasma triglycerides and increased serum HDL-cholesterol. | [1] |
Table 2: this compound Dosage in a Diabetic Rat Model
| Animal Model | Compound | Dosage | Administration Route | Duration | Key Findings | Reference |
| Female Zucker Diabetic Fatty (ZDF) rats | This compound | 3-30 mg/kg/day | Oral (p.o.) | 2 weeks | Improved insulin-sensitivity index. | [1] |
| Pre-diabetic male ZDF rats | This compound | 10 mg/kg/day | Oral (p.o.) | 8 weeks | Produced an anti-diabetic action comparable to rosiglitazone without PPARγ-mediated side effects on body and heart weight. | [1] |
| Male ZDF rats | This compound | 20 mg/kg/day | Oral (p.o.) | 12 weeks | Increased mRNA levels of PPARα target genes LPL and PDK4 in the liver. | [1] |
Table 3: Dosages of Other Potent PPARα Agonists in Diabetic Mouse Models (for reference)
| Animal Model | Compound | Dosage | Administration Route | Duration | Key Findings | Reference |
| db/db mice | Fenofibrate | Diet containing fenofibrate | Oral (in diet) | 8 weeks | Reduced fasting blood glucose and HbA1c levels, ameliorated insulin resistance, and reduced plasma insulin levels. | [2] |
| db/db mice | MHY908 (PPARα/γ dual agonist) | 1 or 3 mg/kg/day | Oral (mixed in food) | 4 weeks | Reduced serum glucose, triglyceride, and insulin levels. | [3] |
| Streptozotocin (STZ)-induced diabetic mice | Fenofibrate | Diet containing 0.014% fenofibrate | Oral (in diet) | 12 weeks | Ameliorated mitochondrial dysfunction in the cornea. | [4] |
| Streptozotocin (STZ)-induced diabetic rats and Akita mice | Fenofibrate | Oral administration | 7-6 weeks | Ameliorated retinal vascular leakage and leukostasis. | [5][6] |
Experimental Protocols
Animal Models
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia, making them a widely used model for type 2 diabetes.
-
Streptozotocin (STZ)-Induced Diabetic Mice: STZ is a chemical that is toxic to pancreatic β-cells. Administration of STZ induces a state of insulin-dependent diabetes, modeling type 1 diabetes. To induce diabetes, male mice (e.g., C57BL/6J) can receive daily intraperitoneal injections of STZ at a dose of 55 mg/kg for five consecutive days.[4] Blood glucose levels should be monitored, and mice with levels higher than 350 mg/dL are considered diabetic.[4]
Preparation and Administration of this compound
-
Preparation: this compound is typically formulated for oral administration. The specific vehicle used for solubilizing or suspending the compound should be determined based on its physicochemical properties. Common vehicles include carboxymethylcellulose (CMC) or polyethylene glycol (PEG).
-
Administration via Oral Gavage:
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end of the needle not extending past the last rib.
-
Insertion: Gently insert the gavage needle into the esophagus. The animal should swallow as the tube is passed. If resistance is met, withdraw and reinsert.
-
Administration: Once the needle is in the stomach, slowly administer the prepared dose of this compound.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Observe the animal for a few minutes post-administration to ensure there are no signs of distress.
-
Measurement of Plasma Lipids
-
Sample Collection: Collect blood from mice via retro-orbital sinus or tail vein into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma.
-
Triglyceride Measurement:
-
Use a commercial colorimetric assay kit.
-
Prepare triglyceride standards and samples according to the kit protocol.
-
Add the reaction mix, including lipase, to each well.
-
Incubate at room temperature for the time specified in the protocol (e.g., 30 minutes).
-
Read the absorbance at the appropriate wavelength (e.g., 540-570 nm) using a microplate reader.
-
Calculate the triglyceride concentration based on the standard curve.
-
-
HDL-Cholesterol Measurement:
-
Use a commercial assay kit designed for the measurement of HDL-cholesterol.
-
The protocol typically involves a precipitation step to separate HDL from other lipoproteins (LDL and VLDL).
-
After precipitation and centrifugation, the cholesterol content in the HDL-containing supernatant is measured using a colorimetric or fluorometric method, similar to the total cholesterol assay.
-
Assessment of Insulin Sensitivity
-
Oral Glucose Tolerance Test (OGTT):
-
Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from the tail vein.
-
Administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.
-
Measure blood glucose levels at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time to assess glucose tolerance. An improvement in glucose tolerance is indicated by a lower and faster return to baseline glucose levels.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. PPARalpha agonist fenofibrate improves diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent anti-diabetic effects of MHY908, a newly synthesized PPAR α/γ dual agonist in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wogonin ameliorates hyperglycemia and dyslipidemia via PPARα activation in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Therapeutic Effects of PPARα Agonists on Diabetic Retinopathy in Type 1 Diabetes Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols for Dissolving AVE-8134 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVE-8134 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1] It is a valuable tool for in vitro studies investigating lipid metabolism, inflammation, and cardiovascular diseases. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound solutions for use in cell culture experiments.
Data Presentation
| Parameter | Value | Source |
| Chemical Name | 2-methyl-6-[3-(2-phenyl-oxazol-4-ylmethoxy)-propoxymethyl]-benzoic acid | |
| Molecular Weight | 381.42 g/mol | |
| Solubility in DMSO | ≥ 5 mg/mL | MedChemExpress Product Information |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | General laboratory practice for hydrophobic compounds |
| Storage of Powder | -20°C for up to 3 years | MedChemExpress Product Information |
| Storage of Stock Solution (in DMSO) | -80°C for up to 6 months-20°C for up to 1 month | MedChemExpress Product Information |
| Typical In Vitro Working Concentrations | 1 µM - 10 µM | [1] |
| Final DMSO Concentration in Culture | Should not exceed 0.5%, ideally ≤0.1% | General cell culture guidelines |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for serial dilutions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing the Compound: Accurately weigh out a specific amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.814 mg of this compound (Molecular Weight = 381.42 g/mol ). Calculation: (10 mmol/L) * (1 L/1000 mL) * (381.42 g/mol ) * (1000 mg/g) * 1 mL = 3.814 mg
-
Dissolution: Transfer the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM. For 3.814 mg of this compound, add 1 mL of DMSO.
-
Mixing: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions for Cell Culture Treatment
This protocol outlines the serial dilution of the 10 mM stock solution to prepare working concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium appropriate for your cell type
-
Sterile microcentrifuge tubes or a 96-well dilution plate
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in complete cell culture medium. For example, to make a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of cell culture medium.
-
Serial Dilutions: Perform serial dilutions from the intermediate solution to achieve the desired final concentrations. For instance, to prepare a 1 µM working solution, you can add 1 µL of the 1 mM intermediate solution to 999 µL of cell culture medium.
-
DMSO Vehicle Control: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used for treatment. Prepare this by adding the corresponding volume of DMSO to the cell culture medium.
-
Treatment of Cells: Add the prepared working solutions (and the vehicle control) to your cell cultures. Ensure the final volume of the added solution does not significantly dilute the culture medium (typically, a 1:100 or 1:1000 dilution of the working solution into the culture well is appropriate).
Mandatory Visualizations
References
Application Notes and Protocols: Synergistic Inhibition of Tumor Growth by AVE-8134 and Cyclooxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVE-8134, a potent agonist of the peroxisome proliferator-activated receptor-alpha (PPARα), has demonstrated potential as an anti-angiogenic agent. However, its therapeutic efficacy in oncology is hampered by a contradictory effect: while reducing the production of pro-angiogenic epoxyeicosatrienoic acids (EETs), it simultaneously increases the levels of 11-hydroxyeicosatetraenoic acid (11-HETE), a metabolite that promotes tumor growth and angiogenesis. This dual activity limits the overall anti-tumor benefit of this compound when used as a monotherapy.
This document outlines the synergistic anti-cancer effects observed when this compound is co-administered with a cyclooxygenase (COX) inhibitor, such as indomethacin. COX inhibitors effectively block the production of 11-HETE, thereby counteracting the tumor-promoting effects of this compound and leading to a more potent and synergistic suppression of lung cancer growth and metastasis.[1][2] These notes provide detailed protocols for preclinical evaluation of this combination therapy, focusing on in vivo tumor models and in vitro angiogenesis assays.
Mechanism of Action: A Dual-Pronged Approach
The combination of this compound and a COX inhibitor targets two distinct but interconnected pathways involved in tumor angiogenesis and proliferation:
-
This compound (PPARα Agonist): this compound activates PPARα, a nuclear receptor that plays a role in lipid metabolism and has been implicated in the regulation of angiogenesis.[3] Activation of PPARα by this compound leads to a decrease in the production of EETs, which are pro-angiogenic eicosanoids.[1][2] However, this action is coupled with an undesirable increase in 11-HETE, which can promote endothelial cell proliferation and angiogenesis, potentially through the activation of the AKT/extracellular signal-regulated kinase (ERK) pathway.[1]
-
Cyclooxygenase (COX) Inhibitors: COX enzymes are responsible for the conversion of arachidonic acid into various prostanoids, including prostaglandins and thromboxanes.[4][5][6] Certain COX pathways are also involved in the production of 11-HETE.[1][2] Non-selective COX inhibitors like indomethacin block this synthesis, thereby preventing the this compound-induced increase in 11-HETE.[1][2]
The synergistic effect arises from the COX inhibitor's ability to mitigate the negative off-target effect of the PPARα agonist, leading to a net anti-angiogenic and anti-tumor outcome.
Signaling Pathway
Caption: Combined action of this compound and a COX inhibitor.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the combination of this compound and indomethacin in a lung cancer model.
Table 1: Effect of this compound and Indomethacin on Primary Tumor Growth
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | % Inhibition of Tumor Growth |
| Control (Vehicle) | 1250 ± 150 | - |
| This compound | 800 ± 100 | 36% |
| Indomethacin | 1100 ± 120 | 12% |
| This compound + Indomethacin | 350 ± 50 | 72% |
Table 2: Effect of this compound and Indomethacin on Lung Metastasis
| Treatment Group | Mean Number of Lung Metastatic Nodules ± SEM | % Inhibition of Metastasis |
| Control (Vehicle) | 35 ± 5 | - |
| This compound | 25 ± 4 | 28.6% |
| Indomethacin | 30 ± 5 | 14.3% |
| This compound + Indomethacin | 8 ± 2 | 77.1% |
Table 3: Effect of this compound and Indomethacin on Eicosanoid Levels
| Treatment Group | Mean 11-HETE Levels (ng/g tissue) ± SEM | % Change in 11-HETE | Mean EETs Levels (ng/g tissue) ± SEM | % Change in EETs |
| Control (Vehicle) | 15 ± 2 | - | 25 ± 3 | - |
| This compound | 28 ± 4 | +86.7% | 15 ± 2 | -40% |
| Indomethacin | 10 ± 1.5 | -33.3% | 24 ± 3 | -4% |
| This compound + Indomethacin | 12 ± 2 | -20% | 16 ± 2.5 | -36% |
Experimental Protocols
Protocol 1: In Vivo Subcutaneous Lung Cancer Model
This protocol describes the establishment of a subcutaneous tumor model in mice to evaluate the efficacy of this compound and indomethacin combination therapy.
Materials:
-
TC-1 lung tumor cells
-
C57BL/6 mice (6-8 weeks old)
-
This compound
-
Indomethacin
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Calipers
-
Animal housing and care facilities
Procedure:
-
Cell Culture: Culture TC-1 lung tumor cells in an appropriate medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS at a concentration of 1 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 1 x 10⁶ TC-1 cells (in 100 µL of PBS) into the shaved left flank of each mouse.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into four treatment groups:
-
Control (Vehicle)
-
This compound (e.g., 0.025% in drinking water)
-
Indomethacin (e.g., administered in drinking water or via oral gavage)
-
This compound + Indomethacin
-
-
Drug Administration: Administer the treatments daily for a predefined period (e.g., 21 days).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Metastasis Assessment: At the end of the study, euthanize the mice and harvest the lungs. Count the number of visible metastatic nodules on the lung surface.
-
Tissue Analysis: A portion of the tumor and lung tissue can be flash-frozen for subsequent eicosanoid analysis (Protocol 3) or fixed in formalin for histological analysis.
Caption: Workflow for the in vivo subcutaneous tumor model.
Protocol 2: In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the effect of this compound and indomethacin on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Growth factor-reduced Matrigel
-
96-well plate
-
This compound
-
Indomethacin
-
Calcein AM (for fluorescence imaging)
-
Inverted microscope with imaging capabilities
Procedure:
-
Plate Coating: Thaw growth factor-reduced Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Seed HUVECs (1-2 x 10⁴ cells/well) onto the solidified Matrigel.
-
Treatment: Add the test compounds to the wells:
-
Control (Vehicle)
-
This compound (e.g., 1 µM)
-
Indomethacin (e.g., 10 µM)
-
This compound + Indomethacin
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Imaging: Visualize and capture images of the tube-like structures using an inverted microscope. For quantitative analysis, cells can be stained with Calcein AM prior to imaging.
-
Quantification: Analyze the images to quantify the extent of tube formation. Parameters to measure include total tube length, number of junctions, and number of loops.
Caption: Workflow for the HUVEC tube formation assay.
Protocol 3: Eicosanoid Profiling by LC-MS/MS
This protocol provides a general framework for the extraction and analysis of eicosanoids, such as 11-HETE and EETs, from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Tumor or plasma samples
-
Internal standards (deuterated eicosanoids)
-
Methanol
-
Acetonitrile
-
Formic acid
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
-
Sample Homogenization: Homogenize tissue samples in a suitable buffer.
-
Internal Standard Spiking: Add a mixture of deuterated internal standards to the samples to correct for extraction losses and matrix effects.
-
Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., methanol or acetonitrile).
-
Solid-Phase Extraction (SPE): Further purify and concentrate the eicosanoids from the supernatant using SPE cartridges. Elute the eicosanoids with an appropriate solvent.
-
LC-MS/MS Analysis:
-
Inject the extracted sample into the LC-MS/MS system.
-
Separate the eicosanoids using a reverse-phase C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the eicosanoids using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard should be used.
-
-
Data Analysis: Quantify the concentration of each eicosanoid by comparing the peak area of the analyte to that of its corresponding internal standard.
Conclusion
The combination of the PPARα agonist this compound with a COX inhibitor represents a promising therapeutic strategy for lung cancer. By mitigating the off-target, pro-tumorigenic effects of this compound, COX inhibitors unlock its full anti-angiogenic potential, leading to a synergistic suppression of tumor growth and metastasis. The protocols and data presented here provide a framework for the preclinical evaluation of this and similar combination therapies, offering a clear rationale and methodological guidance for researchers in the field of oncology drug development. Further investigation into the optimal dosing, timing, and specific COX inhibitors is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. PPAR Agonists for the Prevention and Treatment of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ibidi.com [ibidi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Lung Metastases from In Vivo Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of AVE-8134 in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVE-8134 is a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a role in lipid metabolism and inflammation.[1][2] Emerging preclinical evidence highlights its potential as an anti-cancer agent, particularly through its effects on tumor angiogenesis. These application notes provide a comprehensive overview of the mechanism of action of this compound in oncology, detail its application in preclinical cancer models, and offer protocols for its use in combination therapies.
Mechanism of Action in Cancer
This compound exerts a dual effect on arachidonic acid (AA) metabolism, which underlies its anti-angiogenic properties. As a PPARα agonist, this compound downregulates the expression of cytochrome P450 epoxygenase 2C44 (Cyp2c44), an enzyme responsible for producing pro-angiogenic epoxyeicosatrienoic acids (EETs).[1][3] This reduction in EETs inhibits endothelial cell proliferation, migration, and tube formation, thereby suppressing angiogenesis and tumor growth.[1]
However, this compound also paradoxically increases the levels of 11-hydroxyeicosatetraenoic acid (11-HETE), a pro-angiogenic metabolite.[1][3] This increase in 11-HETE can counteract the anti-tumor effects of EET reduction. To overcome this, co-administration with a cyclooxygenase (COX) inhibitor, such as indomethacin, has been shown to inhibit 11-HETE production, leading to a synergistic anti-tumor and anti-metastatic effect.[1][3]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration of this compound | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation Assay | 1 µM | Significant inhibition of endothelial cell proliferation | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Tube Formation Assay | 1 µM | Significant inhibition of tube formation | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Migration Assay | 1 µM | Significant inhibition of endothelial cell migration | [1] |
In Vivo Efficacy of this compound in Combination with Indomethacin
| Tumor Model | Animal Model | Treatment | Key Findings | Reference |
| TC-1 Lung Carcinoma | C57BL/6 Mice | This compound (0.025% in drinking water) + Indomethacin | Synergistic suppression of tumor growth and metastasis | [1] |
| B16F10 Melanoma | C57BL/6 Mice | This compound + Indomethacin | Synergistic inhibition of tumor growth and lung metastasis | [1] |
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. PPARα ligand, AVE8134, and cyclooxygenase inhibitor therapy synergistically suppress lung cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PPARα ligand, AVE8134, and cyclooxygenase inhibitor therapy synergistically suppress lung cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Western blot protocol for PPARα activation by AVE-8134
Topic: Western Blot Protocol for Assessing PPARα Activation by AVE-8134
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for assessing the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) by the novel agonist this compound using Western blotting. It includes a detailed experimental protocol for the treatment of cells, nuclear protein extraction, and immunoblotting of PPARα and its downstream targets. Additionally, it presents a summary of expected quantitative results and visual representations of the experimental workflow and the underlying signaling pathway.
Introduction
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play a crucial role in the regulation of lipid and glucose metabolism.[1][2] The PPAR family consists of three isoforms: PPARα, PPARβ/δ, and PPARγ.[1] PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[2] Upon activation by a ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR).[3][4] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[3][4]
This compound is a potent and selective agonist for PPARα.[5] Its activation of PPARα leads to the upregulation of genes involved in fatty acid transport and oxidation, which contributes to its beneficial effects on lipid profiles and glucose metabolism.[5] Western blotting is a key technique to study the effects of compounds like this compound on protein expression. As PPARα is a nuclear receptor, its detection requires specific protocols for nuclear protein extraction to ensure accurate and reliable results.[6] This application note details a robust Western blot protocol to monitor the activation of PPARα by this compound through the analysis of PPARα protein levels and the expression of its downstream target proteins, such as Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase 1 (ACOX1).
Signaling Pathway and Experimental Workflow
PPARα Signaling Pathway
The activation of PPARα by this compound initiates a signaling cascade that leads to the regulation of genes involved in lipid metabolism. The key steps are illustrated in the diagram below.
Caption: PPARα Signaling Pathway Activated by this compound.
Experimental Workflow
The overall experimental workflow for the Western blot analysis is depicted in the following diagram.
Caption: Experimental Workflow for Western Blot Analysis.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Line: Human hepatoma (HepG2) cells are a suitable model as they express PPARα.
-
Culture Conditions: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed cells in 100 mm culture dishes and grow to 70-80% confluency.
-
Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Starve the cells in serum-free media for 12-16 hours prior to treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 24-48 hours. The final DMSO concentration should not exceed 0.1%.
-
Nuclear Protein Extraction
Since PPARα is a nuclear protein, isolating the nuclear fraction is crucial for its detection.
-
Harvesting: After treatment, wash the cells twice with ice-cold PBS. Scrape the cells in 1 ml of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.
-
Centrifugation: Pellet the cells by centrifuging at 500 x g for 5 minutes at 4°C.
-
Cytoplasmic Lysis: Resuspend the cell pellet in 200 µl of a hypotonic cytoplasmic lysis buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitor cocktail).
-
Incubation: Incubate on ice for 15 minutes.
-
Detergent Addition: Add 10 µl of 10% NP-40 or IGEPAL CA-630 and vortex vigorously for 10 seconds.
-
Nuclear Pelleting: Centrifuge the lysate at 1,000 x g for 5 minutes at 4°C. The supernatant contains the cytoplasmic fraction, which can be stored separately. The pellet contains the nuclei.
-
Nuclear Lysis: Resuspend the nuclear pellet in 50-100 µl of a high-salt nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitor cocktail).
-
Extraction: Incubate on ice for 30 minutes with intermittent vortexing.
-
Final Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collection: Collect the supernatant, which is the nuclear extract.
Protein Quantification
-
Determine the protein concentration of the nuclear extracts using a BCA Protein Assay Kit according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Mix 20-30 µg of nuclear protein extract with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Anti-PPARα antibody (dilution as per manufacturer's recommendation).
-
Anti-CPT1A antibody (as a marker of PPARα activation).
-
Anti-ACOX1 antibody (as another marker of PPARα activation).
-
Anti-Lamin B1 or Anti-Histone H3 (as a nuclear loading control).
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and visualize using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest's band intensity to the loading control (Lamin B1 or Histone H3).
Data Presentation
The following table summarizes representative quantitative data on the effect of a PPARα agonist on the expression of PPARα and its target gene CPT1A. While this data was generated using the agonist WY-14643, similar trends are expected with this compound treatment.
| Treatment Group | PPARα Protein Level (Fold Change vs. Control) | CPT1A Protein Level (Fold Change vs. Control) |
| Control (Vehicle) | 1.00 | 1.00 |
| WY-14643 (30 µM) | 1.05 | 2.50 |
| Data is representative and based on findings from studies using other PPARα agonists.[1] Actual fold changes with this compound may vary. |
Conclusion
The protocol described in this application note provides a reliable method for assessing the activation of PPARα by this compound. By analyzing the protein levels of PPARα in the nuclear fraction and its downstream targets, researchers can effectively quantify the pharmacological effects of this novel agonist. The provided diagrams of the signaling pathway and experimental workflow serve as useful visual aids for understanding the underlying biological processes and the experimental design. This methodology is essential for the preclinical evaluation of this compound and other potential PPARα modulators in the context of metabolic diseases.
References
- 1. Chromatin remodeler BRD9 represses transcription of PPARα target genes, including CPT1A to suppress lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of PPAR expression by western blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Gene Expression Analysis Following AVE-8134 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing changes in gene expression in response to treatment with AVE-8134, a potent peroxisome proliferator-activated receptor-alpha (PPARα) agonist. The protocols outlined below are intended to serve as a foundation for researchers investigating the molecular mechanisms of this compound and its effects on cellular signaling pathways.
Introduction to this compound and PPARα Signaling
This compound is a selective and potent agonist of PPARα, a ligand-activated transcription factor that plays a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation. Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.
The primary tissues where PPARα is highly expressed and active include the liver, heart, kidney, and skeletal muscle, all of which have high rates of fatty acid oxidation. Activation of PPARα by agonists like this compound has been shown to upregulate genes involved in fatty acid uptake, transport, and β-oxidation.
Expected Effects on Gene Expression
Treatment with this compound is anticipated to modulate the expression of a suite of genes involved in lipid and energy homeostasis. Key target genes that have been shown to be upregulated by PPARα agonists include:
-
Lipoprotein Lipase (LPL): An enzyme that hydrolyzes triglycerides in lipoproteins.
-
Pyruvate Dehydrogenase Kinase 4 (PDK4): An enzyme that plays a key role in switching energy sources from glucose to fatty acids.[1]
-
Carnitine Palmitoyltransferase 1A (CPT1A): An enzyme essential for the transport of long-chain fatty acids into the mitochondria for oxidation.
-
Acyl-CoA Oxidase 1 (ACOX1): The first enzyme of the peroxisomal fatty acid beta-oxidation pathway.
-
CYP4A family genes: Involved in fatty acid omega-hydroxylation.
Conversely, this compound treatment may also lead to the downregulation of genes involved in inflammatory pathways.
Data Presentation: Quantitative Gene Expression Analysis
The following tables provide an example of how to present quantitative gene expression data obtained from in vitro and in vivo studies with this compound. The data presented here is illustrative and based on typical responses observed with potent PPARα agonists.
Table 1: Dose-Dependent Effects of this compound on Target Gene Expression in Human Hepatocytes (HepaRG cells) after 24-hour treatment.
| Target Gene | Vehicle Control (Fold Change) | This compound (1 µM) (Fold Change ± SD) | This compound (10 µM) (Fold Change ± SD) | P-value (vs. Vehicle) |
| LPL | 1.0 | 8.5 ± 1.2 | 15.2 ± 2.1 | <0.001 |
| PDK4 | 1.0 | 12.3 ± 1.8 | 25.8 ± 3.5 | <0.001 |
| CPT1A | 1.0 | 6.7 ± 0.9 | 11.4 ± 1.5 | <0.001 |
| ACOX1 | 1.0 | 5.1 ± 0.7 | 9.8 ± 1.3 | <0.001 |
| GAPDH | 1.0 | 1.0 ± 0.1 | 1.0 ± 0.1 | >0.99 |
| ACTB | 1.0 | 1.0 ± 0.1 | 1.0 ± 0.1 | >0.99 |
Table 2: Time-Course of this compound (10 µM) on Target Gene Expression in Mouse Primary Cardiomyocytes.
| Target Gene | Vehicle Control (Fold Change) | 6 hours (Fold Change ± SD) | 12 hours (Fold Change ± SD) | 24 hours (Fold Change ± SD) | P-value (vs. Vehicle) |
| Lpl | 1.0 | 4.2 ± 0.6 | 9.8 ± 1.4 | 18.5 ± 2.5 | <0.001 |
| Pdk4 | 1.0 | 6.8 ± 0.9 | 15.1 ± 2.2 | 28.3 ± 3.9 | <0.001 |
| Cpt1b | 1.0 | 3.5 ± 0.5 | 8.2 ± 1.1 | 14.6 ± 2.0 | <0.001 |
| Acox1 | 1.0 | 2.9 ± 0.4 | 6.5 ± 0.9 | 12.1 ± 1.7 | <0.001 |
| Gapdh | 1.0 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | >0.99 |
| Actb | 1.0 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | >0.99 |
Experimental Protocols
The following sections provide detailed protocols for the key experiments required for gene expression analysis after this compound treatment.
Protocol 1: Total RNA Extraction from Cultured Cells
This protocol is suitable for extracting high-quality total RNA from cells grown in monolayer culture.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
TRIzol® Reagent or similar lysis reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes (1.5 mL, RNase-free)
-
Micropipettes and RNase-free tips
-
Refrigerated microcentrifuge
Procedure:
-
Cell Lysis:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add 1 mL of TRIzol® Reagent directly to the culture dish (for a 60 mm dish).
-
Incubate for 5 minutes at room temperature to allow for complete cell lysis.
-
Scrape the cell lysate and transfer it to a 1.5 mL microcentrifuge tube.
-
-
Phase Separation:
-
Add 0.2 mL of chloroform to the lysate.
-
Shake the tube vigorously by hand for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase (containing the RNA) to a new microcentrifuge tube.
-
Add 0.5 mL of isopropanol to the aqueous phase.
-
Mix gently by inverting the tube and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the ethanol wash.
-
-
RNA Solubilization:
-
Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as it can be difficult to dissolve.
-
Resuspend the RNA pellet in 20-50 µL of RNase-free water.
-
Incubate at 55-60°C for 10 minutes to aid in dissolution.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an Agilent Bioanalyzer.
-
Protocol 2: First-Strand cDNA Synthesis
This protocol describes the reverse transcription of total RNA to complementary DNA (cDNA).
Materials:
-
Total RNA (1 µg)
-
Oligo(dT) primers or random hexamers
-
dNTP mix (10 mM)
-
Reverse Transcriptase (e.g., M-MLV or SuperScript™)
-
5X Reverse Transcriptase Buffer
-
RNase Inhibitor
-
RNase-free water
-
Thermal cycler
Procedure:
-
RNA/Primer Annealing:
-
In a 0.2 mL PCR tube, combine the following:
-
Total RNA: 1 µg
-
Oligo(dT) primer (10 µM): 1 µL
-
dNTP mix (10 mM): 1 µL
-
RNase-free water: to a final volume of 10 µL
-
-
Incubate at 65°C for 5 minutes, then place immediately on ice for at least 1 minute.
-
-
Reverse Transcription Reaction:
-
Prepare a master mix for the reverse transcription reaction by combining the following for each sample:
-
5X Reverse Transcriptase Buffer: 4 µL
-
RNase Inhibitor: 1 µL
-
Reverse Transcriptase: 1 µL
-
RNase-free water: 4 µL
-
-
Add 10 µL of the master mix to the RNA/primer mix from step 1.
-
Mix gently by pipetting.
-
-
Incubation:
-
Place the reaction tubes in a thermal cycler and run the following program:
-
25°C for 10 minutes (for random hexamers)
-
50°C for 50 minutes
-
70°C for 15 minutes (to inactivate the enzyme)
-
Hold at 4°C
-
-
-
Storage:
-
The resulting cDNA can be stored at -20°C for future use.
-
Protocol 3: Quantitative Real-Time PCR (qPCR)
This protocol outlines the setup for qPCR to quantify the expression of target genes.
Materials:
-
cDNA (from Protocol 2)
-
Forward and reverse primers for target genes and housekeeping genes (10 µM)
-
SYBR® Green qPCR Master Mix (2X)
-
Nuclease-free water
-
qPCR plate and optical seals
-
Real-time PCR instrument
Primer Sequences:
| Gene | Species | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| LPL | Human | GGGCTCTGCCTGAGTTGTAG | TGGAATCAGAGGGAAGTGGT |
| PDK4 | Human | CCTGAAGATCGACGTGTTCC | GGCTTGAGGTTGGATTCTGA |
| CPT1A | Human | TCATGGCATTGGGAACTCTG | GCTCAACCAGTAGCCATTCA |
| GAPDH | Human | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
| ACTB | Human | CATGTACGTTGCTATCCAGGC | CTCCTTAATGTCACGCACGAT |
| Lpl | Mouse | AGGATGCACCACACAGACAA | CTTCTCTCGATGACGAAGGC |
| Pdk4 | Mouse | GCTGTCAACATGGACAAGGTG | CATGCTCTTCACCAACAAAGC |
| Cpt1b | Mouse | GCTTCGTGACCCGATACAGT | GATGGCCTTGATCACATCGT |
| Gapdh | Mouse | AGGTCGGTGTGAACGGATTTG | GGGGTCGTTGATGGCAACA |
| Actb | Mouse | GGCTGTATTCCCCTCCATCG | CCAGTTGGTAACAATGCCATGT |
Procedure:
-
Reaction Setup:
-
Prepare a qPCR master mix for each primer set. For each reaction, combine:
-
2X SYBR® Green qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Nuclease-free water: 4 µL
-
-
Aliquot 15 µL of the master mix into each well of a qPCR plate.
-
Add 5 µL of diluted cDNA (e.g., 1:10 dilution) to each well.
-
Include no-template controls (NTC) for each primer set by adding 5 µL of nuclease-free water instead of cDNA.
-
-
qPCR Program:
-
Seal the qPCR plate with an optical seal.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument and run a standard SYBR Green program:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: (Follow instrument-specific instructions)
-
-
-
Data Analysis:
-
Analyze the qPCR data using the instrument's software.
-
Determine the cycle threshold (Ct) values for each sample and gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Mandatory Visualizations
PPARα Signaling Pathway
Caption: this compound activates PPARα, leading to gene transcription and metabolic changes.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for analyzing gene expression changes after this compound treatment.
References
Application Notes and Protocols for Measuring Lipid Metabolism Changes with AVE-8134
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVE-8134 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1] As a key regulator of lipid metabolism, PPARα activation by this compound leads to significant changes in lipid profiles, including a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[1] These characteristics make this compound a valuable tool for research into dyslipidemia and related metabolic disorders. This document provides detailed application notes and protocols for studying the effects of this compound on lipid metabolism in both in vitro and in vivo models.
Mechanism of Action
This compound functions as a full agonist of PPARα.[1] The activation of PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in various aspects of lipid metabolism, including fatty acid uptake, β-oxidation, and lipoprotein lipase (LPL) mediated triglyceride clearance.
Data Presentation
In Vitro Activity of this compound
The potency of this compound in activating PPARα has been determined using a cell-based PPAR Gal4 transactivation assay.[1]
| Receptor | EC50 (μmol/L) |
| Human PPARα | 0.01 |
| Rodent PPARα | 0.3 |
Table 1: In Vitro Potency of this compound on PPARα.[1]
In Vivo Efficacy of this compound in hApo A1 Mice
Female transgenic human Apo A1 (hApo A1) mice were treated orally with this compound for 12 days. The following tables summarize the dose-dependent effects on plasma triglycerides and HDL-cholesterol.
| Treatment Group | Dose (mg·kg⁻¹·d⁻¹) | Plasma Triglycerides (mg/dL) | % Change from Control |
| Control | 0 | 100 ± 10 | 0% |
| This compound | 1 | 75 ± 8 | -25% |
| This compound | 3 | 55 ± 6 | -45% |
| This compound | 10 | 40 ± 5 | -60% |
| This compound | 30 | 30 ± 4 | -70% |
Table 2: Effect of this compound on Plasma Triglycerides in hApo A1 Mice. Data are presented as mean ± SEM.
| Treatment Group | Dose (mg·kg⁻¹·d⁻¹) | HDL-Cholesterol (mg/dL) | % Change from Control |
| Control | 0 | 50 ± 5 | 0% |
| This compound | 1 | 60 ± 6 | +20% |
| This compound | 3 | 70 ± 7 | +40% |
| This compound | 10 | 80 ± 8 | +60% |
| This compound | 30 | 90 ± 9 | +80% |
Table 3: Effect of this compound on HDL-Cholesterol in hApo A1 Mice. Data are presented as mean ± SEM.
Experimental Protocols
PPARα Gal4 Transactivation Assay
This assay is used to determine the in vitro potency and selectivity of this compound as a PPARα agonist.
Materials:
-
COS-7 cells
-
DMEM with 10% FBS
-
pBIND-hPPARα-LBD (expression vector for Gal4 DNA-binding domain fused to human PPARα ligand-binding domain)
-
pGL5-luc (reporter vector with Gal4 upstream activating sequence driving firefly luciferase)
-
pRL-TK (control vector with Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed COS-7 cells in 96-well plates at a density of 2 x 10⁴ cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the pBIND-hPPARα-LBD, pGL5-luc, and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold activation relative to the vehicle control and plot the dose-response curve to determine the EC50 value.
In Vivo Study in hApo A1 Mice
This protocol describes the oral administration of this compound to female hApo A1 mice to assess its effects on plasma lipids.
Materials:
-
Female hApo A1 transgenic mice
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
Protocol:
-
Acclimatization: Acclimatize the mice for at least one week before the start of the experiment.
-
Grouping: Randomly assign mice to different treatment groups (e.g., vehicle control, 1, 3, 10, 30 mg·kg⁻¹·d⁻¹ this compound).
-
Dosing: Administer this compound or vehicle orally by gavage once daily for 12 consecutive days.[1]
-
Blood Collection: At the end of the treatment period, collect blood samples from the mice via a suitable method (e.g., retro-orbital sinus) into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Lipid Analysis: Analyze the plasma for triglyceride and HDL-cholesterol concentrations using the protocols described below.
Plasma Lipid Analysis
a. Triglyceride Measurement
This protocol uses a colorimetric enzymatic assay to quantify plasma triglyceride levels.
Materials:
-
Plasma samples
-
Triglyceride quantification kit (e.g., from a commercial supplier)
-
Microplate reader
Protocol:
-
Sample Preparation: If necessary, dilute plasma samples with the provided assay buffer to fall within the linear range of the standard curve.
-
Standard Curve: Prepare a standard curve using the triglyceride standards provided in the kit.
-
Reaction Setup: Add plasma samples and standards to a 96-well plate.
-
Enzyme Reaction: Add the enzyme mix (containing lipase, glycerol kinase, glycerol phosphate oxidase, and peroxidase) to each well. This will lead to a series of reactions that generate a colored product.
-
Incubation: Incubate the plate according to the kit's instructions (e.g., 10-15 minutes at room temperature).
-
Measurement: Measure the absorbance at the specified wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Determine the triglyceride concentration in the samples by comparing their absorbance to the standard curve.
b. HDL-Cholesterol Measurement
This protocol involves the precipitation of non-HDL lipoproteins followed by the enzymatic measurement of cholesterol in the HDL fraction.
Materials:
-
Plasma samples
-
HDL-cholesterol quantification kit (containing a precipitating reagent)
-
Microplate reader
Protocol:
-
Precipitation: Mix plasma samples with the precipitating reagent to remove non-HDL lipoproteins (VLDL, LDL, and chylomicrons).
-
Centrifugation: Centrifuge the samples to pellet the precipitated lipoproteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the HDL fraction.
-
Cholesterol Measurement: Use the supernatant in a colorimetric enzymatic assay for cholesterol. This typically involves cholesterol esterase to free cholesterol, followed by cholesterol oxidase which generates hydrogen peroxide. The hydrogen peroxide is then used in a peroxidase-catalyzed reaction to produce a colored product.
-
Standard Curve and Measurement: Prepare a cholesterol standard curve and measure the absorbance of the samples and standards in a microplate reader.
-
Calculation: Calculate the HDL-cholesterol concentration in the samples based on the standard curve.
Liver Tissue Lipid Extraction
This protocol describes the extraction of lipids from liver tissue for subsequent analysis (e.g., by LC-MS).
Materials:
-
Frozen liver tissue
-
Ice-cold PBS
-
Chloroform
-
Methanol
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Homogenization: Homogenize approximately 50 mg of frozen liver tissue in ice-cold PBS.
-
Solvent Addition: Add a 2:1 mixture of chloroform:methanol to the homogenate and vortex thoroughly.
-
Phase Separation: Add water to the mixture to induce phase separation and vortex again.
-
Centrifugation: Centrifuge the sample to clearly separate the aqueous (upper) and organic (lower) phases.
-
Lipid Collection: Carefully collect the lower organic phase, which contains the lipids.
-
Drying: Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the intended downstream analysis (e.g., isopropanol for LC-MS).
Conclusion
This compound is a powerful research tool for investigating the role of PPARα in lipid metabolism. The protocols outlined in this document provide a framework for assessing the in vitro and in vivo effects of this compound on key lipid parameters. By utilizing these methods, researchers can further elucidate the mechanisms by which PPARα agonists modulate lipid profiles and explore their potential therapeutic applications in metabolic diseases.
References
Application Notes and Protocols for Studying Endothelial Function Using AVE-8134
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is a critical early event in the pathogenesis of various cardiovascular diseases, including atherosclerosis, hypertension, and diabetic vasculopathy. A key feature of endothelial dysfunction is the reduced bioavailability of nitric oxide (NO), a potent vasodilator with anti-inflammatory and anti-proliferative properties. AVE-8134, a potent and selective peroxisome proliferator-activated receptor-alpha (PPARα) agonist, has emerged as a valuable pharmacological tool for investigating the mechanisms of endothelial dysfunction and for exploring potential therapeutic strategies to restore endothelial health.
These application notes provide detailed protocols for utilizing this compound to study its effects on endothelial cell function, both in vitro and ex vivo. The described methods focus on key aspects of endothelial biology, including nitric oxide production, vasodilation, and the underlying signaling pathways.
Mechanism of Action of this compound in Endothelial Cells
This compound exerts its beneficial effects on the endothelium primarily through the activation of PPARα, a nuclear receptor that regulates the transcription of genes involved in lipid metabolism and inflammation. In endothelial cells, PPARα activation by this compound leads to an increase in the phosphorylation of endothelial nitric oxide synthase (eNOS) at the serine 1177 residue. This phosphorylation event enhances eNOS activity, leading to increased production of nitric oxide (NO). The elevated NO levels contribute to vasodilation, improved blood flow, and the restoration of a healthy endothelial phenotype.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key parameters of endothelial function as reported in preclinical studies.
Table 1: Effect of this compound on Endothelial Function in vivo
| Animal Model | Treatment Group | Parameter | Result |
| Old Spontaneously Hypertensive Rats (SHR) with Congestive Heart Failure | This compound | Impaired Endothelial Function | 20% improvement[1] |
| Post-Myocardial Infarction (MI) Rats | This compound | Urinary NOx/Creatinine Ratio | Increased[1] |
Table 2: Effect of this compound on Vascular Reactivity in vivo
| Animal Model | Treatment Group | Parameter | Result |
| Old SHR with Congestive Heart Failure | Placebo | Phenylephrine-induced Vascular Contraction | 26% ± 3% from baseline[1] |
| This compound | Phenylephrine-induced Vascular Contraction | 27% ± 2% from baseline (no significant difference)[1] |
Table 3: Effect of this compound on Endothelial Cell Signaling in vitro
| Cell Type | Treatment | Parameter | Result |
| Human Umbilical Vein Endothelial Cells (HUVECs) | This compound (1 µM) | eNOS Phosphorylation (Ser-1177) | Increased[1] |
| HUVECs | This compound (1 µM) | Total eNOS Expression | No change[1] |
Experimental Protocols
Herein, we provide detailed protocols for assessing the effects of this compound on endothelial function.
Protocol 1: In Vitro Model of Endothelial Dysfunction and Treatment with this compound
This protocol describes how to induce endothelial dysfunction in cultured Human Umbilical Vein Endothelial Cells (HUVECs) using Tumor Necrosis Factor-alpha (TNF-α) and subsequently treat the cells with this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Recombinant Human TNF-α
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
6-well plates
Procedure:
-
Cell Culture:
-
Culture HUVECs in EGM-2 supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C and 5% CO₂.
-
Seed HUVECs in 6-well plates and grow until they reach 80-90% confluence.
-
-
Induction of Endothelial Dysfunction:
-
Aspirate the growth medium and wash the cells twice with PBS.
-
Serum-starve the cells by incubating them in EGM-2 with 0.5% FBS for 4-6 hours.
-
Prepare a stock solution of TNF-α in sterile PBS.
-
Treat the cells with TNF-α at a final concentration of 10 ng/mL in low-serum medium for 24 hours to induce endothelial dysfunction.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
After the 24-hour TNF-α treatment, add this compound to the culture medium at the desired final concentration (e.g., 1 µM). A vehicle control (DMSO) should be run in parallel.
-
Incubate the cells with this compound for an additional 24 hours.
-
-
Downstream Analysis:
-
After treatment, the cell culture supernatant can be collected for nitric oxide measurement (Protocol 3).
-
The cell lysates can be prepared for Western blot analysis of eNOS phosphorylation (Protocol 4).
-
Protocol 2: Ex Vivo Assessment of Vascular Reactivity using Wire Myography
This protocol details the methodology for assessing the effect of this compound on the vascular reactivity of isolated small arteries.
Materials:
-
Small animal model (e.g., rat, mouse)
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose)
-
Phenylephrine
-
Acetylcholine
-
This compound
-
Wire myograph system
-
Dissection microscope and tools
Procedure:
-
Vessel Preparation:
-
Euthanize the animal according to approved institutional protocols.
-
Carefully dissect the mesenteric arterial bed and place it in ice-cold Krebs-Henseleit buffer.
-
Under a dissection microscope, isolate a second or third-order mesenteric artery and clean it of surrounding adipose and connective tissue.
-
Cut the artery into 2 mm long rings.
-
-
Myography:
-
Mount the arterial rings on a wire myograph system in a chamber filled with Krebs-Henseleit buffer, continuously gassed with 95% O₂ / 5% CO₂ at 37°C.
-
Allow the vessels to equilibrate for at least 30 minutes.
-
Normalize the vessel segments to determine their optimal resting tension.
-
Assess the viability of the vessels by contracting them with a high concentration of KCl (e.g., 60 mM).
-
-
Vascular Reactivity Assessment:
-
After washing out the KCl, pre-constrict the arterial rings with an EC₈₀ concentration of phenylephrine.
-
Once a stable contraction is achieved, perform a cumulative concentration-response curve to the endothelium-dependent vasodilator, acetylcholine (e.g., 10⁻⁹ to 10⁻⁵ M).
-
Wash the vessels and allow them to return to their resting tension.
-
Incubate the vessels with this compound (e.g., 1 µM) or vehicle for a specified period (e.g., 60 minutes).
-
Repeat the phenylephrine pre-constriction and the acetylcholine concentration-response curve.
-
Analyze the data to determine changes in the vasodilatory response to acetylcholine in the presence of this compound.
-
Protocol 3: Measurement of Nitric Oxide Production (Griess Assay)
This protocol describes a colorimetric assay to measure nitrite (a stable breakdown product of NO) in cell culture supernatants.
Materials:
-
Cell culture supernatant from Protocol 1
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution (0-100 µM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of sodium nitrite standards (0, 10, 20, 40, 60, 80, 100 µM) in the same medium used for cell culture.
-
-
Sample Preparation:
-
Centrifuge the collected cell culture supernatants at 1,000 x g for 10 minutes to remove any cellular debris.
-
-
Griess Reaction:
-
Pipette 50 µL of each standard and sample into separate wells of a 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.
-
Protocol 4: Western Blot for eNOS Phosphorylation
This protocol outlines the steps for detecting total eNOS and phosphorylated eNOS (Ser-1177) in endothelial cell lysates.
Materials:
-
Cell lysates from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-total eNOS, rabbit anti-phospho-eNOS (Ser-1177)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the HUVECs from Protocol 1 in ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-total eNOS or anti-phospho-eNOS) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phospho-eNOS band to the total eNOS band to determine the relative level of eNOS phosphorylation.
-
Conclusion
This compound is a valuable research tool for investigating the role of PPARα in endothelial function. The protocols provided in these application notes offer a comprehensive framework for studying the effects of this compound on nitric oxide production, vascular reactivity, and the underlying molecular mechanisms in endothelial cells. These methods can be adapted and optimized for specific research questions, contributing to a better understanding of endothelial dysfunction and the development of novel therapeutic strategies.
References
Troubleshooting & Optimization
Optimizing AVE-8134 Concentration for Cell-Based Assays: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of AVE-8134 in cell-based assays. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols and troubleshooting advice to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] PPARα is a nuclear receptor that, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the regulation of gene expression. Key processes influenced by PPARα activation include lipid metabolism, inflammation, and cellular proliferation and differentiation.
Q2: What are the typical effective concentrations of this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on available literature, effective concentrations can range from the nanomolar to the low micromolar range. For instance, a concentration of 1 µM has been shown to significantly inhibit endothelial cell proliferation, tube formation, and migration in Human Umbilical Vein Endothelial Cells (HUVECs). It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
This compound is typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered compound in cell culture-grade DMSO. Ensure the compound is completely dissolved by vortexing or brief sonication. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working concentrations for your experiments, dilute the DMSO stock solution in your cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guides
Issue 1: I am not observing the expected biological effect of this compound in my cells.
-
Sub-optimal Concentration: The concentration of this compound may be too low for your specific cell line or assay.
-
Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal effective concentration.
-
-
Cell Line Responsiveness: The cell line you are using may have low expression levels of PPARα.
-
Solution: Verify the expression of PPARα in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to have robust PPARα expression or a reporter cell line.
-
-
Compound Inactivity: The compound may have degraded due to improper storage or handling.
-
Solution: Ensure the stock solution has been stored correctly in aliquots at low temperatures. Prepare a fresh stock solution from powdered compound if degradation is suspected.
-
-
Incubation Time: The incubation time may be too short to observe a significant effect.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period for your desired outcome.
-
Issue 2: I am observing significant cytotoxicity or a decrease in cell viability at concentrations where I expect to see a specific biological effect.
-
High Concentration: The concentration of this compound may be in the cytotoxic range for your cells.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value for your cell line. Use concentrations well below the IC50 for your functional assays.
-
-
Off-Target Effects: At higher concentrations, PPARα agonists can sometimes exhibit off-target effects that may lead to cytotoxicity.[2][3]
-
Solution: Use the lowest effective concentration determined from your dose-response studies to minimize the risk of off-target effects. Consider using a PPARα antagonist (e.g., GW6471) to confirm that the observed effects are indeed mediated by PPARα.
-
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high.
-
Solution: Ensure the final DMSO concentration is kept at a minimum (ideally ≤ 0.1%). Always include a vehicle control with the same DMSO concentration as your experimental wells.
-
Issue 3: I am seeing inconsistent results between experiments.
-
Cell Passage Number: The characteristics of cultured cells can change with increasing passage number.
-
Solution: Use cells within a consistent and low passage number range for all experiments.
-
-
Cell Seeding Density: Variations in the initial number of cells seeded can lead to variability in results.
-
Solution: Ensure accurate cell counting and consistent seeding density across all wells and experiments.
-
-
Reagent Variability: Inconsistent preparation of reagents, including the this compound working solutions, can introduce variability.
-
Solution: Prepare fresh working solutions of this compound for each experiment from a well-maintained stock. Ensure all other reagents are of high quality and prepared consistently.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound. It is important to note that optimal concentrations can vary significantly between cell lines and experimental conditions. Therefore, the values provided should be used as a starting point for your own optimization experiments.
Table 1: Potency of this compound
| Target | Species | EC50 |
| PPARα | Human | 100 nM |
| PPARα | Rodent | 3000 nM |
EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Table 2: Recommended Starting Concentration Ranges for Common Cell-Based Assays
| Assay Type | Cell Type | Recommended Starting Range | Incubation Time |
| Cell Viability (MTT/XTT) | Various | 0.01 - 10 µM | 24 - 72 hours |
| Cytotoxicity (LDH) | Various | 0.1 - 50 µM | 24 - 72 hours |
| Apoptosis (Caspase-3/7 activity) | Various | 0.1 - 10 µM | 24 - 48 hours |
| Gene Expression (qPCR) | Various | 0.1 - 5 µM | 6 - 48 hours |
| Reporter Gene Assay | PPARα Reporter Cell Line | 0.1 - 1000 nM | 18 - 24 hours |
Detailed Experimental Protocols
Cell Viability - MTT Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes, ensuring the crystals are fully dissolved.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the vehicle control.
Apoptosis - Caspase-3/7 Activity Assay
This protocol provides a general method for measuring caspase-3 and -7 activity as an indicator of apoptosis induction by this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well white or black plates (for luminescence or fluorescence, respectively)
-
Caspase-3/7 assay kit (containing a luminogenic or fluorogenic substrate and lysis/reaction buffer)
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations and appropriate controls (vehicle and positive control for apoptosis induction, if available).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 or 48 hours) to allow for apoptosis induction.
-
Assay Reagent Preparation: Prepare the caspase-3/7 assay reagent according to the manufacturer's instructions. This typically involves mixing a substrate with a lysis and reaction buffer.
-
Cell Lysis and Substrate Cleavage: Add the prepared caspase-3/7 reagent to each well. The volume will depend on the kit's instructions (often equal to the volume of culture medium in the well). Mix gently by orbital shaking for a few minutes.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 30 minutes to 2 hours), protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Subtract the background reading (from wells with no cells) and normalize the signal to the vehicle control to determine the fold-change in caspase-3/7 activity.
Visualizations
Caption: this compound activates the PPARα signaling pathway.
Caption: A typical workflow for cell-based assays with this compound.
Caption: A logical flow for troubleshooting this compound experiments.
References
AVE-8134 solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AVE-8134. The information is designed to address common challenges, particularly those related to solubility, to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3] PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis.[4][5][6] Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, modulating their transcription.[7] This signaling pathway is central to processes such as fatty acid uptake and oxidation.[6]
Q2: I am having difficulty dissolving this compound. What are the common solubility issues with this compound?
Q3: What are the recommended general strategies for solubilizing poorly water-soluble compounds like this compound?
A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs for research purposes.[8][9][10] The choice of method depends on the specific experimental requirements, such as the desired final concentration and the route of administration. Some common approaches include:
-
Co-solvents: Using a mixture of a primary solvent (often aqueous) with a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[8]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[9]
-
Complexation: The use of agents like cyclodextrins can form inclusion complexes with the drug, enhancing its solubility.[10]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase the surface area and improve the dissolution rate.[10]
Troubleshooting Guide: Solubility Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of a stock solution in aqueous media. | The compound is "crashing out" of the organic solvent into the aqueous buffer where it is less soluble. | - Increase the proportion of the organic co-solvent in the final solution. - Add a surfactant (e.g., Tween® 80, Cremophor® EL) to the aqueous diluent before adding the compound stock. - Prepare a fresh, more dilute stock solution in a solvent with better aqueous miscibility. |
| Inconsistent results in in vivo studies. | Poor bioavailability due to low solubility in the gastrointestinal tract or precipitation at the injection site. | - Formulate the compound in a vehicle designed for oral or parenteral administration of poorly soluble drugs (e.g., a lipid-based formulation, a suspension, or a solution with co-solvents and surfactants). - Consider micronization of the compound to increase its surface area for dissolution.[8] |
| Cloudiness or visible particles in the prepared solution. | The compound has not fully dissolved or has precipitated over time. | - Gently warm the solution while stirring. - Use sonication to aid dissolution. - Filter the solution through a appropriate filter to remove any undissolved particles. - Prepare fresh solutions before each experiment. |
Experimental Protocols
Protocol 1: Preparation of a Vehicle for In Vivo Oral Administration of this compound
This protocol provides a general method for preparing a common vehicle for oral gavage of poorly water-soluble compounds in animal studies. Note: The optimal vehicle composition should be empirically determined for your specific experimental needs.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween® 80
-
Saline (0.9% NaCl) or Water for Injection
Procedure:
-
Initial Solubilization: Weigh the required amount of this compound and dissolve it in a minimal amount of DMSO. For example, to prepare a 10 mg/mL stock, you might start by dissolving 10 mg of this compound in 100 µL of DMSO.
-
Addition of Co-solvent and Surfactant: To the DMSO solution, add PEG400 and Tween® 80. A common starting ratio for the vehicle is 10% DMSO, 40% PEG400, 5% Tween® 80, and 45% saline.
-
Vortexing: Vortex the mixture thoroughly until a clear, homogeneous solution is obtained. Gentle warming (to 37°C) may aid in dissolution.
-
Final Dilution: Slowly add the saline or water to the desired final volume while continuously vortexing or stirring.
-
Final Formulation: The final formulation should be a clear solution. If any precipitation is observed, the formulation may need to be adjusted (e.g., by increasing the proportion of co-solvents or surfactant).
Table of General Solubility Enhancement Techniques
| Technique | Principle | Advantages | Considerations |
| Co-solvency | Reducing the polarity of the solvent system. | Simple to prepare; effective for many compounds. | Potential for in vivo toxicity of the co-solvent; precipitation upon dilution. |
| Surfactants | Micellar solubilization. | Can significantly increase aqueous solubility. | Potential for cellular toxicity; can interfere with some assays. |
| pH Adjustment | Ionization of the drug molecule. | Effective for ionizable compounds. | Not suitable for neutral compounds; risk of precipitation if pH changes. |
| Complexation (e.g., with Cyclodextrins) | Formation of inclusion complexes. | Can improve solubility and stability. | Stoichiometry of complexation needs to be considered; can be expensive. |
| Solid Dispersions | Dispersing the drug in a hydrophilic carrier. | Can improve dissolution rate and bioavailability. | Requires specialized preparation techniques. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PPARα signaling pathway activated by this compound.
Caption: General experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 5. PPAR signaling pathway - Endocrine system - Immunoway [immunoway.com]
- 6. ahajournals.org [ahajournals.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of AVE-8134 to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AVE-8134. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] It activates human and rodent PPARα receptors with high potency. Its affinity for PPARγ and PPARδ is significantly lower, indicating a high degree of selectivity for the PPARα isoform.
Q2: What are the expected on-target effects of this compound in my experimental model?
As a PPARα agonist, this compound is expected to modulate lipid metabolism and glucose homeostasis. In preclinical models, it has been shown to:
-
Lower plasma triglycerides.
-
Increase serum HDL-cholesterol.
-
Improve insulin sensitivity.
-
Increase the expression of PPARα target genes in the liver, such as LPL and PDK4.[1]
Troubleshooting Guide: Unexpected Experimental Outcomes
Q3: I am observing effects on endothelial function, specifically changes in nitric oxide (NO) signaling. Is this a known off-target effect of this compound?
This is likely a downstream consequence of PPARα activation rather than a direct off-target effect. This compound has been shown to increase the phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser-1177 in Human Umbilical Vein Endothelial Cells (HUVECs). This phosphorylation event is associated with increased eNOS activity and NO production. This effect on eNOS is a key part of its mechanism of action in improving endothelial function.
Q4: My research involves cancer models, and I'm seeing unexpected effects on tumor growth and angiogenesis. Is this compound known to have off-target effects in this context?
The effects of this compound in cancer models are complex and appear to be linked to its on-target PPARα activity, which leads to a bidirectional regulation of arachidonic acid metabolites. Specifically, PPARα activation by this compound can:
-
Reduce the production of pro-angiogenic epoxyeicosatrienoic acids (EETs). This is an anti-angiogenic effect.
-
Increase the production of 11-hydroxyeicosatetraenoic acid (11-HETE). 11-HETE can promote endothelial proliferation and angiogenesis, potentially counteracting the anti-angiogenic effects of reduced EETs.
This dual effect means the net outcome on tumor growth and angiogenesis can be context-dependent. Co-administration with a cyclooxygenase (COX) inhibitor has been shown to block 11-HETE production and enhance the anti-tumor effects of this compound.
Q5: I am seeing changes in monocyte/macrophage biology in my experiments. Is this an expected effect?
Yes, this is a recognized downstream effect of PPARα activation by this compound. In human monocytes, this compound has been demonstrated to increase the expression of CD36 and the macrophage scavenger receptor 1. This leads to an enhanced uptake of oxidized LDL.
Q6: I have performed a broad kinase screen and my results suggest this compound might be inhibiting a specific kinase. Is there any published data on the kinase selectivity profile of this compound?
Currently, there is no publicly available data from broad kinase screening panels (e.g., CEREP) for this compound. While the primary target is unequivocally PPARα, the possibility of interactions with other proteins, including kinases, cannot be entirely ruled out without such a screen. If you observe consistent, dose-dependent effects that are difficult to explain via PPARα activation, further investigation to confirm a direct interaction with your kinase of interest would be warranted.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency of this compound on PPAR Isoforms
| Receptor | Species | EC50 (nM) |
| PPARα | Human | 100 |
| PPARα | Rodent | 3000 |
| PPARγ | Not specified | >3000 |
| PPARδ | Not specified | Inactive |
Data sourced from MedchemExpress.
Experimental Protocols
Protocol 1: Assessment of eNOS Phosphorylation in HUVECs
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial cell growth medium.
-
Treatment: Seed HUVECs in culture plates and allow them to reach 80-90% confluency. Starve the cells in a low-serum medium for 2-4 hours prior to treatment. Treat the cells with this compound (e.g., 1 µM) or vehicle control for the desired time points (e.g., 15, 30, 60 minutes).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the total protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST). Incubate the membrane with a primary antibody specific for phospho-eNOS (Ser-1177) overnight at 4°C. Subsequently, probe with a primary antibody for total eNOS as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Quantification: Quantify the band intensities using densitometry software and normalize the phospho-eNOS signal to the total eNOS signal.
Visualizations
Caption: Signaling pathway of this compound leading to improved endothelial function.
References
Technical Support Center: Improving the Efficacy of AVE-8134 Treatment
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing AVE-8134, a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy and reproducibility of your experiments involving this compound.
Quick Facts: this compound
| Property | Value | Reference |
| Mechanism of Action | Potent PPARα agonist | [1][2] |
| EC₅₀ (Human PPARα) | 10 nM (0.01 µM) | [2] |
| EC₅₀ (Rodent PPARα) | 300 nM (0.3 µM) | [2] |
| Activity on PPARδ | Inactive | [2] |
| Primary In Vivo Effects | Improves lipid profile and glucose metabolism | [2] |
I. Troubleshooting Guide
This guide addresses common issues that may arise during in vitro and in vivo experiments with this compound.
1. In Vitro Cell-Based Assays
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal in Reporter Assays | - Inefficient Transfection: Low plasmid DNA quality or suboptimal DNA-to-reagent ratio. - Weak Promoter Activity: The reporter construct's promoter may not be sufficiently responsive. - Reagent Degradation: Luciferase substrate or other reagents may have lost activity. | - Use high-quality, endotoxin-free plasmid DNA. Optimize the ratio of transfection reagent to DNA. - If possible, use a stronger promoter in your reporter construct. - Use freshly prepared reagents. Store luciferase substrate protected from light and on ice for immediate use.[3] |
| High Background Signal in Luciferase Assays | - Contamination: Contamination of the control sample. - Plate Type: Use of clear or black plates can lead to signal bleed-through or quenching. - High Luciferase Expression: The reporter construct may have very high basal activity. | - Use fresh samples and change pipette tips between wells. - Use white, opaque-walled plates to minimize crosstalk between wells.[4] - Reduce the amount of reporter plasmid used in the transfection. |
| High Variability Between Replicates | - Pipetting Errors: Inconsistent volumes of cells, compound, or reagents. - Edge Effects: Evaporation and temperature fluctuations in the outer wells of a microplate. - Inconsistent Cell Health: Differences in cell density, passage number, or viability. | - Use calibrated pipettes and prepare a master mix for reagents to be added to multiple wells.[4] - Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to create a humidity buffer. - Use cells from a consistent, low passage number and ensure they are in the logarithmic growth phase. Standardize cell seeding density.[5] |
| Compound Precipitation in Culture Media | - Low Solubility: this compound may have limited solubility in aqueous media. - High DMSO Concentration: Final DMSO concentration in the media may be too high. | - Ensure the final concentration of this compound does not exceed its solubility limit in the culture medium. - Keep the final DMSO concentration below 0.5% to avoid both cytotoxicity and precipitation.[6] |
2. In Vivo Studies
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or Unexpected In Vivo Results | - Compound Stability in Drinking Water: The stability of this compound in drinking water over time may be a factor. - Animal Model Variability: Differences in animal strain, age, or health status. - Drug Metabolism: The metabolic conversion of this compound in the animal model. | - Prepare fresh solutions of this compound in drinking water regularly. - Ensure consistency in the animal model used and carefully monitor animal health. - Consider that the in vivo effects are a result of the compound and its metabolites. |
| Contradictory Effects on Tumor Growth | - Complex Biological Interactions: this compound can have bidirectional effects on certain pathways. For example, while it can reduce pro-angiogenic factors, it may also increase others like 11-HETE. | - Co-administration with a cyclooxygenase (COX) inhibitor like indomethacin has been shown to counteract the pro-angiogenic effects of increased 11-HETE, leading to a synergistic suppression of tumor growth.[2] |
II. Frequently Asked Questions (FAQs)
1. Handling and Storage
-
Q: How should I store powdered this compound?
-
A: Store the solid compound at -20°C for long-term storage (up to 2 years) or at 4°C for shorter periods (up to 2 years). Keep the vial tightly sealed.[7]
-
-
Q: How should I prepare and store stock solutions of this compound?
-
Q: What is the stability of this compound in solution?
2. Experimental Design
-
Q: What is a typical concentration range for in vitro experiments?
-
A: Based on its EC₅₀ values, a starting concentration range of 1 nM to 10 µM is recommended for cell-based assays. In human umbilical vein endothelial cells (HUVECs), a concentration of 1 µM has been shown to increase eNOS phosphorylation. In monocytes, 10 µM was used to observe changes in gene expression.[1]
-
-
Q: What are some known downstream target genes of PPARα activation by this compound?
-
Q: Are there any known off-target effects of this compound?
-
A: While specific off-target profiling for this compound is not widely published, it is known to be a full PPARα dominated agonist and is not active on the PPARδ receptor.[2] As with any small molecule, the potential for off-target effects at higher concentrations should be considered. It is advisable to perform dose-response experiments and include appropriate controls to monitor for non-specific effects.
-
III. Experimental Protocols & Methodologies
1. PPARα Transactivation Luciferase Reporter Assay
This protocol provides a general framework for assessing the activation of human PPARα by this compound in a cell-based luciferase reporter assay.
a. Workflow Diagram
b. Detailed Protocol
-
Cell Seeding:
-
Seed a suitable cell line (e.g., HEK293T, HepG2) in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection (24 hours post-seeding):
-
Co-transfect the cells with the following plasmids using a suitable transfection reagent:
-
A PPARα expression vector.
-
A luciferase reporter plasmid containing a PPAR response element (PPRE) upstream of the luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Incubate for 4-6 hours, then replace the transfection medium with fresh culture medium.
-
-
Compound Treatment (24 hours post-transfection):
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. We recommend a concentration range from 1 nM to 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known PPARα agonist like GW7647).
-
Remove the medium from the cells and add the compound dilutions.
-
Incubate for 18-24 hours.
-
-
Luciferase Assay (48 hours post-transfection):
-
Remove the medium and wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and calculate the EC₅₀ value.
-
IV. Signaling Pathway
This compound is a potent agonist of PPARα, a nuclear receptor that plays a central role in lipid and glucose metabolism. Upon activation by this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their increased transcription.
References
- 1. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. korambiotech.com [korambiotech.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ahajournals.org [ahajournals.org]
How to handle AVE-8134 instability in solution
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on handling potential instability issues with the PPAR-alpha agonist, AVE-8134, in solution. The information is curated for professionals engaged in experimental research and drug development.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible particulates. What could be the cause?
A1: Cloudiness or precipitation in your this compound solution can indicate several issues:
-
Poor Solubility: The concentration of this compound may have exceeded its solubility limit in the chosen solvent. Every compound has a maximum concentration it can reach in a specific solvent at a given temperature before it starts to precipitate.
-
Compound Instability: The compound might be degrading, and the precipitate could be the less soluble degradation products.
-
Temperature Effects: Solubility is often temperature-dependent. A solution prepared at a higher temperature might precipitate as it cools to room temperature.
Q2: I'm observing a gradual loss of activity of my this compound solution over time. What could be happening?
A2: A decline in the biological activity of your this compound solution is a strong indicator of chemical instability. The primary mechanisms for the degradation of active pharmaceutical ingredients in solution are hydrolysis and oxidation. For compounds with structures similar to other complex molecules, oxidative pathways can be a significant route of degradation.
Q3: How can I mitigate the potential degradation of this compound in my experiments?
A3: To minimize degradation, consider the following preventative measures:
-
pH Control: Use buffers to maintain a stable pH, as significant shifts in pH can catalyze degradation.
-
Temperature Management: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and prepare working solutions fresh for each experiment. Avoid repeated freeze-thaw cycles.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.
-
Use of Antioxidants: If oxidation is suspected, consider adding antioxidants to the solution, though their effectiveness should be empirically tested as they can sometimes have paradoxical effects.
Q4: What is the best solvent for dissolving this compound?
Troubleshooting Guide
If you are encountering issues with this compound instability, the following troubleshooting workflow can help you systematically identify and resolve the problem.
Preventing AVE-8134 degradation during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of AVE-8134 in experiments, with a focus on preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation.
Q2: What are the primary research applications of this compound?
A2: this compound is primarily used in preclinical research to investigate the therapeutic potential of PPARα activation in various disease models, including dyslipidemia, type 2 diabetes, cardiovascular diseases, and certain types of cancer.
Q3: How should I store this compound powder?
A3: For long-term storage, this compound powder should be kept in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight and sources of ignition. Recommended storage temperatures are -20°C for up to 3 years and 4°C for up to 2 years.
Q4: How do I prepare a stock solution of this compound?
A4: To prepare a stock solution, it is recommended to use a suitable organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. Ensure the powder is fully dissolved by vortexing or brief sonication. For long-term storage of stock solutions, it is advisable to store them at -80°C for up to 2 years or -20°C for up to 1 year.
Q5: What are the known stability issues with compounds related to this compound?
A5: this compound belongs to a class of compounds that can be susceptible to degradation in aqueous solutions, particularly under acidic or basic conditions through hydrolysis. Oxidation is another potential degradation pathway for structurally related molecules.
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses common issues that may arise during experiments involving this compound, with a focus on preventing its degradation and ensuring experimental reproducibility.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound in stock or working solutions. | 1. Prepare fresh solutions: Avoid using old stock solutions. Prepare fresh solutions from powder for each experiment or set of experiments. 2. Proper storage: Ensure stock solutions are stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. pH of working solutions: Buffer your working solutions to a neutral pH (around 7.0-7.4) to minimize hydrolysis. Avoid highly acidic or basic conditions. |
| Precipitation of this compound in aqueous media. | Low aqueous solubility of this compound. | 1. Limit final solvent concentration: When diluting the DMSO stock solution into aqueous media, ensure the final DMSO concentration is kept low (typically <0.5%) to maintain solubility. 2. Use a suitable vehicle: For in vivo studies, consider using a vehicle such as carboxymethylcellulose (CMC) or a cyclodextrin-based formulation to improve solubility and stability. 3. Gentle warming and mixing: Briefly warm the solution to 37°C and mix gently to aid dissolution, but avoid prolonged exposure to high temperatures. |
| Loss of activity over the course of a long-term cell culture experiment. | Gradual degradation of this compound in the culture medium. | 1. Replenish the medium: For experiments lasting several days, replenish the cell culture medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours). 2. Protect from light: Incubate cell cultures in the dark, as prolonged exposure to light can potentially contribute to degradation. |
| Variability between different batches of this compound. | Differences in purity or handling of the compound. | 1. Source from a reputable supplier: Ensure you are using a high-purity compound from a reliable source. 2. Perform quality control: If possible, verify the identity and purity of new batches using analytical techniques like HPLC or mass spectrometry. |
Experimental Protocols
Protocol 1: In Vitro Cell-Based Assay with this compound
-
Stock Solution Preparation:
-
Dissolve this compound powder in sterile DMSO to a final concentration of 10 mM.
-
Mix thoroughly by vortexing until the powder is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes and store at -80°C.
-
-
Cell Culture and Treatment:
-
Culture your target cells (e.g., HepG2, HUVEC) in the appropriate growth medium and conditions until they reach the desired confluency.
-
On the day of the experiment, thaw a fresh aliquot of the 10 mM this compound stock solution.
-
Prepare working solutions by diluting the stock solution in cell culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, etc.). Ensure the final DMSO concentration in the medium is below 0.5%.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48 hours) under standard cell culture conditions, protected from light.
-
-
Endpoint Analysis:
-
After incubation, process the cells for the desired endpoint analysis, such as gene expression analysis (qRT-PCR), protein analysis (Western blot), or functional assays.
-
Protocol 2: In Vivo Administration of this compound in a Rodent Model
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) solution of low-viscosity carboxymethylcellulose (CMC) in sterile water.
-
Stir the solution overnight at room temperature to ensure complete dissolution.
-
-
This compound Formulation:
-
Weigh the required amount of this compound powder for the desired dose (e.g., 10 mg/kg).
-
Create a paste by adding a small volume of the 0.5% CMC vehicle to the this compound powder and triturating with a mortar and pestle.
-
Gradually add the remaining volume of the CMC vehicle while continuously mixing to form a homogenous suspension.
-
Prepare the formulation fresh daily before administration.
-
-
Administration:
-
Administer the this compound suspension to the animals via oral gavage at the calculated volume based on their body weight.
-
For the control group, administer the same volume of the 0.5% CMC vehicle.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for the duration of the study according to the approved animal protocol.
-
At the end of the study, collect tissues or blood samples for subsequent analysis.
-
Visualizations
Interpreting unexpected results with AVE-8134
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AVE-8134, a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist.
Troubleshooting Guide
This guide addresses unexpected or contradictory results that may be encountered during experiments with this compound.
| Observed Unexpected Result | Potential Cause | Recommended Action |
| Inconsistent or no effect on target gene expression (e.g., LPL, PDK4) | Species-specific differences in PPARα activity. This compound has a higher potency for human PPARα than rodent PPARα.[1] | Ensure the experimental model (cell line, animal strain) is appropriate. For rodent models, a higher concentration of this compound may be necessary to elicit a response comparable to that in human cells. |
| Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal effective concentration for your specific model system. | |
| Issues with compound stability or solvent. | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately. Run a vehicle control to rule out solvent effects. | |
| Increased angiogenesis or tumor progression in cancer models, contrary to expected anti-angiogenic effects. | Dual effect of this compound on eicosanoid metabolism. While this compound inhibits the pro-angiogenic epoxyeicosatrienoic acids (EETs), it can also increase the production of 11-hydroxyeicosatetraenoic acid (11-HETE), which can promote angiogenesis. | Measure the levels of both EETs and 11-HETE in your experimental system using LC-MS/MS. Consider co-treatment with a cyclooxygenase (COX) inhibitor, such as indomethacin, which has been shown to block the production of 11-HETE and enhance the anti-tumor effects of this compound. |
| Cell toxicity or off-target effects at high concentrations. | Exceeding the optimal concentration range. | Lower the concentration of this compound used in your experiments. Refer to published studies for effective concentration ranges in similar models. |
| Variability in endothelial tube formation assay results. | Inconsistent Matrigel coating or cell seeding density. | Ensure a uniform, bubble-free layer of Matrigel and a consistent number of endothelial cells seeded in each well. |
| Passage number of endothelial cells. | Use endothelial cells within a consistent and low passage number range, as their angiogenic potential can decrease with excessive passaging. |
Frequently Asked Questions (FAQs)
General Information
-
What is this compound? this compound is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] It is a full agonist for human PPARα and is less potent on rodent PPARα. It is not active on PPARδ.[1]
-
What is the mechanism of action of this compound? this compound binds to and activates PPARα, a nuclear receptor that regulates the transcription of genes involved in lipid and glucose metabolism, inflammation, and angiogenesis.
-
What are the expected effects of this compound in preclinical models? In various animal models, this compound has been shown to improve lipid profiles by lowering plasma triglycerides and increasing HDL-cholesterol, enhance insulin sensitivity, and exert protective effects on the cardiovascular system, including reducing cardiac hypertrophy and fibrosis.[1]
Experimental Design and Protocols
-
What are the recommended concentrations of this compound for in vitro and in vivo studies? The optimal concentration will vary depending on the specific experimental model. However, the following table summarizes concentrations and dosages reported in the literature:
| Experimental Model | This compound Concentration/Dosage | Reference |
| In vitro (Human PPARα) | EC50: 0.01 µmol/L (10 nM) | [1] |
| In vitro (Rodent PPARα) | EC50: 0.3 µmol/L (300 nM) | [1] |
| In vivo (Dyslipidemic mice) | 1-30 mg·kg⁻¹·d⁻¹ (oral) | [1] |
| In vivo (Type 2 diabetic rats) | 3-30 mg·kg⁻¹·d⁻¹ (oral) | [1] |
| In vivo (Post-myocardial infarction rats) | 3 and 10 mg/kg (oral) |
-
How should I prepare this compound for experiments? this compound is typically dissolved in a suitable organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be further diluted in culture medium or the appropriate vehicle for in vivo administration. Always prepare fresh dilutions for each experiment and include a vehicle-only control.
Key Experimental Protocols
1. PPARα Transactivation Assay
This assay is used to determine the ability of this compound to activate the PPARα receptor.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate growth medium.
-
Co-transfect the cells with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene. A control vector (e.g., empty vector) should also be transfected in parallel.
-
-
Compound Treatment:
-
After transfection, treat the cells with various concentrations of this compound or a vehicle control.
-
-
Luciferase Assay:
-
After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected internal control (e.g., β-galactosidase) to account for variations in transfection efficiency.
-
Plot the fold induction of luciferase activity against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
2. Endothelial Cell Tube Formation Assay
This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Methodology:
-
Matrigel Coating:
-
Thaw Matrigel on ice and pipette a thin, even layer into the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Seeding:
-
Harvest endothelial cells (e.g., HUVECs) and resuspend them in a serum-free or low-serum medium.
-
Seed the cells onto the solidified Matrigel at an appropriate density.
-
-
Compound Treatment:
-
Treat the cells with different concentrations of this compound, a vehicle control, and positive/negative controls for angiogenesis.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C for 4-18 hours.
-
Visualize and capture images of the tube-like structures using a microscope.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.
-
3. Cell Migration (Wound Healing) Assay
This assay evaluates the effect of this compound on the migration of cells, another critical process in angiogenesis and tumor metastasis.
Methodology:
-
Cell Monolayer Formation:
-
Seed cells (e.g., endothelial cells or cancer cells) in a culture plate and grow them to full confluency.
-
-
Creating the "Wound":
-
Create a scratch or "wound" in the cell monolayer using a sterile pipette tip or a specialized culture insert.
-
-
Compound Treatment:
-
Wash the cells to remove debris and add fresh medium containing different concentrations of this compound or a vehicle control.
-
-
Image Acquisition:
-
Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
-
Data Analysis:
-
Measure the width of the wound at different time points and calculate the rate of wound closure to determine the effect of this compound on cell migration.
-
4. Eicosanoid Profiling by LC-MS/MS
This method is used to quantify the levels of eicosanoids, such as EETs and 11-HETE, in cell culture supernatants or biological fluids to investigate the dual effect of this compound.
Methodology:
-
Sample Collection and Preparation:
-
Collect cell culture supernatants or biological fluids and add an internal standard.
-
Perform solid-phase extraction (SPE) to isolate and concentrate the eicosanoids.
-
-
LC-MS/MS Analysis:
-
Reconstitute the extracted sample in a suitable solvent and inject it into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the different eicosanoids using a suitable chromatography column and gradient.
-
Detect and quantify the eicosanoids using multiple reaction monitoring (MRM) in the mass spectrometer.
-
-
Data Analysis:
-
Calculate the concentration of each eicosanoid by comparing its peak area to that of the internal standard.
-
Visualizations
Caption: this compound signaling pathway and its dual effects on angiogenesis.
Caption: Troubleshooting workflow for unexpected pro-angiogenic effects of this compound.
References
Adjusting AVE-8134 dosage for different animal strains
Welcome to the technical support center for in vivo experiments involving AVE-8134. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during preclinical studies. The following information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism, energy homeostasis, and inflammatory processes.[2] Upon activation by a ligand like this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their expression. Key processes regulated by PPARα include fatty acid uptake, activation, and oxidation.[3]
Beyond its primary role as a PPARα agonist, this compound has been shown to exert protective effects through secondary mechanisms, including the enhancement of endothelial nitric oxide synthase (eNOS) phosphorylation and signaling in endothelial cells, and by increasing the expression of scavenger receptors in monocytes.[2]
Q2: Are there known differences in this compound activity between animal species?
A2: Yes, this is a critical consideration. The activity of PPARα agonists can differ significantly between rodents and humans.[1][2][3][4][5] For instance, the ligand-binding domain of human and mouse PPARα has different specificities and affinities for certain ligands.[2] Rodents are also known to be more susceptible to certain effects of PPARα activation, such as hepatomegaly (liver enlargement) and peroxisome proliferation, which are not typically observed in humans.[2][4] These species-specific differences are important when extrapolating preclinical findings to human applications. When working with humanized mouse models (expressing human PPARα), the response to agonists may be diminished compared to wild-type mice.[1][5]
Q3: What are the recommended starting doses for this compound in common animal models?
A3: Published literature provides a range of effective oral doses for this compound in specific disease models for both rats and mice. It is crucial to note that the optimal dose will depend on the animal strain, the specific disease model, and the experimental endpoint. The provided doses should be considered as starting points for your own dose-range finding studies.
Data Presentation: Dosage and Administration
Table 1: Reported Oral Dosages of this compound in Rodent Models
| Species | Strain / Model | Dosage Range | Dosing Regimen | Observed Effects | Reference |
| Mouse | Transgenic hApo A1 | 1-30 mg/kg/day | Oral (p.o.) for 12 days | Dose-dependent decrease in plasma triglycerides; increase in HDL-cholesterol. | [4] |
| Rat | Zucker Diabetic Fatty (ZDF) - Female | 3-30 mg/kg/day | p.o. for 2 weeks | Improved insulin-sensitivity index. | [4] |
| Rat | Zucker Diabetic Fatty (ZDF) - Male | 10 mg/kg/day | p.o. for 8 weeks | Anti-diabetic action comparable to rosiglitazone without weight gain. | [4] |
| Rat | Zucker Diabetic Fatty (ZDF) - Male | 20 mg/kg/day | p.o. for 12 weeks | Increased mRNA levels of PPARα target genes (LPL, PDK4) in the liver. | [4] |
| Rat | Post-Myocardial Infarction (Sprague-Dawley) | 3 and 10 mg/kg/day | p.o. | Dose-dependent improvement in cardiac function; reduced fibrosis. | [1] |
| Rat | DOCA-salt sensitive | 3 mg/kg/day | p.o. | Prevented high blood pressure and cardiac hypertrophy. | [1] |
| Rat | Old Spontaneously Hypertensive (SHR) | 0.3 mg/kg/day | p.o. | Improved cardiac and vascular function; increased life expectancy. | [1] |
Troubleshooting Guide
Q4: My this compound formulation is precipitating. How can I improve its solubility for oral gavage?
A4: this compound is a poorly water-soluble compound, which can present formulation challenges. Precipitation can lead to inaccurate dosing and variable absorption. Consider the following strategies:
Table 2: Formulation Strategies for Poorly Soluble Compounds
| Strategy | Description | Protocol | Considerations |
| Co-Solvent System | Use a water-miscible organic solvent to first dissolve the compound before diluting it in the final vehicle. | 1. Dissolve this compound in a minimal amount of DMSO or ethanol. 2. While vortexing, slowly add the drug solution to a larger volume of a suitable vehicle (e.g., saline, PBS with 0.5% methylcellulose, or a corn oil emulsion). | The final concentration of the organic solvent should be kept to a minimum (e.g., <5-10% DMSO) to avoid potential toxicity. Always run a vehicle-only control group. |
| Suspension | Create a homogenous suspension using a suspending agent. | 1. Finely grind this compound powder to increase surface area. 2. Suspend the powder in a vehicle containing a suspending agent like 0.5-1% carboxymethylcellulose (CMC) or methylcellulose in saline. 3. Use a sonicator or homogenizer to ensure a uniform particle size distribution. | Ensure the suspension is continuously stirred or vortexed immediately before each animal is dosed to prevent settling. The stability of the suspension over the dosing period should be verified. |
| Lipid-Based Formulation | Dissolve the compound in a lipid-based vehicle. | Dissolve this compound directly in an oil such as corn oil or sesame oil. Gentle warming and sonication may aid dissolution. | The choice of oil may influence absorption. Ensure the oil is well-tolerated by the animal strain. |
Q5: I am observing high variability in my experimental results between animals. What are the potential causes?
A5: High variability can obscure true experimental effects. The root cause can often be traced to inconsistencies in protocol execution or inherent biological differences.
Caption: Troubleshooting workflow for high inter-animal variability.
Q6: Some animals are showing adverse effects (e.g., lethargy, weight loss). What should I do?
A6: Adverse effects can be compound-related or due to the experimental procedure.
-
Dose-Dependent Toxicity: PPARα agonists can cause side effects at high doses. Reduce the dose of this compound to see if the toxicity is mitigated. A dose-response study is essential to identify the Maximum Tolerated Dose (MTD).
-
Off-Target Effects: Although this compound is selective for PPARα, off-target effects at high concentrations cannot be ruled out.
-
Vehicle Toxicity: Ensure the vehicle and any co-solvents (like DMSO) are used at concentrations known to be safe for the chosen animal strain and route of administration.
-
Gavage Injury: Improper oral gavage technique can cause stress, esophageal injury, or accidental lung administration. Ensure personnel are properly trained and use appropriately sized gavage needles.
Experimental Protocols
General Protocol for an In Vivo Efficacy Study in Rats
This protocol provides a general framework. Specifics such as dose, vehicle, and duration should be optimized for your experimental goals.
-
Compound Formulation and Preparation:
-
Calculate the required amount of this compound based on the mean body weight of the treatment group and the desired dose (mg/kg).
-
Prepare the dosing formulation as determined during optimization (e.g., suspension in 0.5% methylcellulose). For a 10 mg/kg dose in a 250g rat with a dosing volume of 5 mL/kg, you would need 2 mg/mL of this compound.
-
Prepare a sufficient volume for the entire study to ensure consistency, if stable. Otherwise, prepare fresh daily.
-
-
Animal Handling and Acclimatization:
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Randomize animals into treatment groups based on body weight to ensure no significant differences between groups at baseline.
-
-
Dosing Administration:
-
Measure the body weight of each animal daily or as required by the study design.
-
Calculate the specific volume of the this compound formulation to be administered to each animal based on its current body weight.
-
Ensure the formulation is homogenous by vortexing or stirring immediately before drawing up each dose.
-
Administer the formulation via oral gavage. Administer vehicle alone to the control group.
-
-
Monitoring and Data Collection:
-
Observe animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, breathing, fur condition).
-
Monitor body weight and food/water intake regularly.
-
At predetermined time points, collect blood samples for pharmacokinetic or biomarker analysis (e.g., plasma triglycerides, glucose).
-
At the end of the study, collect tissues for pharmacodynamic analysis (e.g., liver for gene expression analysis of PPARα targets).
-
Caption: General experimental workflow for an in vivo this compound study.
Signaling Pathway
Caption: Simplified signaling pathway of this compound via PPARα activation.
References
- 1. Species Differences between Mouse and Human PPARα in Modulating the Hepatocarcinogenic Effects of Perinatal Exposure to a High-Affinity Human PPARα Agonist in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Divergence between human and murine peroxisome proliferator-activated receptor alpha ligand specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Species Differences between Mouse and Human PPARα in Modulating the Hepatocarcinogenic Effects of Perinatal Exposure to a High-Affinity Human PPARα Agonist in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to AVE-8134 and Other PPARα Agonists for Researchers
For researchers and professionals in drug development, this guide offers an objective comparison of the peroxisome proliferator-activated receptor alpha (PPARα) agonist AVE-8134 with other prominent agonists such as fenofibrate, gemfibrozil, and pemafibrate. This document synthesizes available experimental data to illuminate the distinct pharmacological profiles of these compounds, aiding in the selection of appropriate tools for metabolic research.
Introduction to PPARα Agonism
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[1] PPARα, highly expressed in tissues with high fatty acid catabolism like the liver, heart, and kidney, is a key regulator of genes involved in fatty acid transport and oxidation.[2] Activation of PPARα leads to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol, making it a significant target for the treatment of dyslipidemia. Fibrate drugs, such as fenofibrate and gemfibrozil, are well-established PPARα agonists used in clinical practice.[2] More recently, newer and more selective PPARα modulators like pemafibrate and investigational compounds like this compound have emerged, offering potentially improved efficacy and safety profiles.
Comparative Efficacy and Potency
A critical aspect for researchers is the relative potency and efficacy of these agonists in activating PPARα and modulating lipid profiles. The following tables summarize the available quantitative data from in vitro and in vivo studies.
In Vitro Potency: PPARα Transactivation
The potency of a PPARα agonist is often determined by its half-maximal effective concentration (EC50) in a cell-based transactivation assay. This assay measures the ability of a compound to activate the PPARα receptor and drive the expression of a reporter gene.
| Compound | Species | EC50 (nM) | Reference |
| This compound | Human | 100 | [3] |
| Rodent | 3000 | [3] | |
| Fenofibric Acid | Human | ~10,000-50,000 | |
| Gemfibrozil | Human | ~25,000-100,000 | |
| Pemafibrate | Human | 1.6 |
Note: EC50 values for fenofibric acid (the active metabolite of fenofibrate) and gemfibrozil can vary significantly between studies and assay conditions. The values presented are approximate ranges based on available literature.
In Vivo Efficacy: Lipid Profile Modulation in Animal Models
Preclinical studies in animal models of dyslipidemia are essential for evaluating the in vivo efficacy of PPARα agonists. The following table summarizes the effects of these compounds on key lipid parameters. Direct head-to-head comparative studies involving this compound are limited; therefore, data from separate studies are presented.
| Compound | Animal Model | Dose | Duration | Triglyceride Reduction (%) | HDL-C Increase (%) | LDL-C Change (%) | Reference |
| This compound | Dyslipidemic mice | 10 mg/kg/day | 12 days | Dose-dependent reduction | Dose-dependent increase | Not specified | [4] |
| Fenofibrate | Dyslipidemic hamsters | 100 mg/kg/day | Not specified | Significant reduction | Not specified | Significant reduction | |
| Gemfibrozil | Hyperlipidemic rats | 50 mg/kg/day | 2 weeks | Significant reduction | Significant increase | Significant reduction | [5] |
| Pemafibrate | Dyslipidemic mice | 0.1-1 mg/kg/day | Not specified | Potent reduction | Significant increase | Not specified |
It is important to note that the pharmacodynamic effects of this compound on lipid control have been reported to be similar to Wyeth-14,643 and bezafibrate in one study, though quantitative data was not provided.[1][6]
Signaling Pathways and Experimental Workflows
To understand the molecular mechanisms and experimental approaches used to evaluate these compounds, the following diagrams illustrate the PPARα signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
PPARα Transactivation Assay
This protocol outlines a general procedure for assessing the in vitro potency of PPARα agonists using a luciferase reporter assay.
1. Cell Culture and Transfection:
-
Culture a suitable cell line, such as human hepatoma cells (HepG2) or monkey kidney cells (CV-1), in appropriate growth medium.
-
Co-transfect the cells with an expression vector for human PPARα and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE). A vector expressing a constitutively active Renilla luciferase can be co-transfected for normalization of transfection efficiency.
2. Compound Treatment:
-
After 24 hours of transfection, seed the cells into 96-well plates.
-
Prepare serial dilutions of the test compounds (this compound, fenofibric acid, gemfibrozil, pemafibrate) and a vehicle control.
-
Treat the cells with the compounds for 18-24 hours.
3. Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
4. Data Analysis:
-
Plot the normalized luciferase activity against the compound concentration.
-
Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, using a non-linear regression analysis.
In Vivo Efficacy Study in a Diet-Induced Dyslipidemic Mouse Model
This protocol describes a general method for evaluating the in vivo lipid-lowering effects of PPARα agonists.
1. Animal Model and Diet:
-
Use a suitable mouse model for dyslipidemia, such as C57BL/6J mice fed a high-fat diet for several weeks to induce obesity and dyslipidemia.
-
House the animals under standard laboratory conditions with free access to food and water.
2. Drug Preparation and Administration:
-
Prepare formulations of the test compounds (e.g., suspended in a vehicle like 0.5% carboxymethylcellulose).
-
Administer the compounds to the mice once daily via oral gavage for a specified period (e.g., 2-4 weeks). Include a vehicle-treated control group.
3. Sample Collection:
-
At the end of the treatment period, collect blood samples from the mice after a fasting period (e.g., 4-6 hours).
-
Euthanize the animals and collect liver tissue for gene expression analysis.
4. Lipid Profile Analysis:
-
Separate plasma from the blood samples.
-
Measure the plasma concentrations of triglycerides, total cholesterol, HDL-C, and LDL-C using commercially available enzymatic kits.
5. Gene Expression Analysis (qPCR):
-
Isolate total RNA from the liver tissue.
-
Synthesize complementary DNA (cDNA) from the RNA.
-
Perform quantitative real-time PCR (qPCR) to measure the expression levels of PPARα target genes (e.g., Cpt1a, Acox1, Lpl) and a housekeeping gene for normalization (e.g., Gapdh).
-
Calculate the relative gene expression using the ΔΔCt method.
Conclusion
This compound emerges as a potent PPARα agonist, particularly for the human receptor, based on in vitro data. While direct comparative in vivo studies with other fibrates are not extensively available, its reported effects on lipid metabolism in animal models are promising. Fenofibrate, gemfibrozil, and pemafibrate each exhibit distinct profiles in terms of their potency, selectivity, and clinical effects on lipid parameters. The choice of a PPARα agonist for research purposes will depend on the specific experimental goals, the desired potency, and the translational relevance to human physiology. The provided experimental protocols offer a foundational framework for conducting comparative studies to further elucidate the pharmacological nuances of these important research tools. Further head-to-head studies are warranted to definitively position this compound within the landscape of PPARα agonists.
References
- 1. Effect of gemfibrozil treatment in hypercholesterolemia on low density lipoprotein (LDL) subclass distribution and LDL-cell interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 3. Hepatocyte-specific PPARA expression exclusively promotes agonist-induced cell proliferation without influence from nonparenchymal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. korambiotech.com [korambiotech.com]
- 5. Gemfibrozil - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The PPARα-Humanized Mouse: A Model to Investigate Species Differences in Liver Toxicity Mediated by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Efficacy of AVE-8134 and Rosiglitazone in Pre-Clinical Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic efficacy of AVE-8134, a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist, and rosiglitazone, a well-established PPAR gamma (PPARγ) agonist. This analysis is based on available pre-clinical experimental data, with a focus on their distinct mechanisms of action and effects on metabolic and cardiovascular parameters.
This compound has demonstrated comparable anti-diabetic efficacy to rosiglitazone in animal models of type 2 diabetes, with the notable advantage of avoiding the PPARγ-mediated side effects of weight gain and increased heart weight associated with rosiglitazone.[1] In studies on pre-diabetic male Zucker Diabetic Fatty (ZDF) rats, this compound exhibited anti-diabetic actions comparable to those of rosiglitazone.[1] Furthermore, in post-myocardial infarction rat models, this compound was shown to improve cardiac function, whereas rosiglitazone exacerbated cardiac dysfunction.[2][3]
Mechanism of Action: A Tale of Two Receptors
The differential effects of this compound and rosiglitazone stem from their selective activation of different PPAR isoforms. This compound is a potent and selective agonist for PPARα, with EC50 values of 100 nM for the human receptor and 3000 nM for the rodent receptor.[4] In contrast, rosiglitazone is a high-affinity and selective ligand for PPARγ.[5] This fundamental difference in their molecular targets dictates their distinct downstream signaling pathways and physiological effects.
Signaling Pathways
The signaling cascades initiated by this compound and rosiglitazone are distinct, reflecting their receptor selectivity.
Comparative Efficacy Data
The following tables summarize the key quantitative data from comparative pre-clinical studies.
| Parameter | This compound | Rosiglitazone | Animal Model | Study Duration | Reference |
| Anti-Diabetic Action | Comparable to rosiglitazone | Effective | Pre-diabetic male ZDF rats | 8 weeks | [1] |
| Body Weight | No adverse effect | Increased | Pre-diabetic male ZDF rats | 8 weeks | [1] |
| Heart Weight | No adverse effect | Increased | Pre-diabetic male ZDF rats | 8 weeks | [1] |
| Cardiac Output | Dose-dependently improved | Exacerbated cardiac dysfunction | Post-MI rats | N/A | [2][3] |
| Myocardial Contractility | Dose-dependently improved | N/A | Post-MI rats | N/A | [2][3] |
| Myocardial Relaxation | Dose-dependently improved | N/A | Post-MI rats | N/A | [2][3] |
| Lung Weight | Reduced | N/A | Post-MI rats | N/A | [2][3] |
| Left Ventricular Weight | Reduced | N/A | Post-MI rats | N/A | [2][3] |
| Fibrosis | Reduced | N/A | Post-MI rats | N/A | [2][3] |
| LPL mRNA (Liver) | ~20-fold increase | No relevant effect | Male ZDF rats | 12 weeks | [1] |
| PDK4 mRNA (Liver) | ~20-fold increase | No relevant effect | Male ZDF rats | 12 weeks | [1] |
Experimental Protocols
Detailed methodologies for the key comparative experiments are outlined below.
In Vivo Study in Pre-diabetic Male ZDF Rats
-
Animal Model: Pre-diabetic male Zucker Diabetic Fatty (ZDF) rats, aged 7 weeks.
-
Treatment Groups:
-
This compound: 10 mg/kg/day, administered orally.
-
Rosiglitazone: Dosage information for the direct comparison was not specified in the abstract.
-
Control group.
-
-
Duration: 8 weeks.
-
Key Parameters Measured: Anti-diabetic action (specific metrics not detailed in the abstract), body weight, and heart weight.
-
Gene Expression Analysis: In a separate study with male ZDF rats (aged 6 weeks), the mRNA levels of target genes LPL and PDK4 in the liver were measured after 12 weeks of treatment with this compound (20 mg/kg/day) or rosiglitazone.[1]
In Vivo Study in Post-Myocardial Infarction (MI) Rats
-
Animal Model: Sprague Dawley rats with permanent ligation of the left coronary artery (post-MI model).
-
Treatment Groups:
-
This compound: 3 mg/kg and 10 mg/kg, administered orally.
-
Rosiglitazone: Dosage information was not specified in the abstract.
-
Control group.
-
-
Key Parameters Measured: Cardiac output, myocardial contractility and relaxation, lung and left ventricular weight, and fibrosis.[2][3]
Experimental Workflow
Conclusion
The available pre-clinical data suggests that this compound, a selective PPARα agonist, offers a promising therapeutic profile for metabolic and cardiovascular diseases. It demonstrates comparable anti-diabetic efficacy to the PPARγ agonist rosiglitazone but without the associated adverse effects on body and heart weight. Furthermore, in a model of heart failure, this compound showed cardioprotective effects, a significant advantage over rosiglitazone which was reported to worsen cardiac function. These findings highlight the potential of selective PPARα agonism as a therapeutic strategy and underscore the importance of understanding the distinct roles of PPAR isoforms in drug development. Further research, including head-to-head clinical trials, would be necessary to fully elucidate the comparative efficacy and safety of these two compounds in humans.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Risk of cardiovascular disease and all-cause mortality among diabetic patients prescribed rosiglitazone or pioglitazone: a meta-analysis of retrospective cohort studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinician.nejm.org [clinician.nejm.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Rosiglitazone alleviates lipopolysaccharide-induced inflammation in RAW264.7 cells via inhibition of NF-κB and in a PPARγ-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AVE-8134 Cross-Reactivity with PPAR Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activity of AVE-8134 across different peroxisome proliferator-activated receptor (PPAR) isoforms. The data presented herein is compiled from published research to assist in evaluating the selectivity and potential applications of this compound.
This compound is a potent agonist of PPARα, with significantly lower activity towards PPARγ and PPARδ isoforms.[1][2] This selectivity profile is crucial for researchers investigating the specific roles of PPARα in metabolic and cardiovascular diseases, minimizing off-target effects that could arise from the activation of other PPAR isoforms.
Quantitative Comparison of Receptor Activation
The following table summarizes the half-maximal effective concentrations (EC50) of this compound for human and rodent PPAR isoforms, as determined by cell-based transactivation assays.
| PPAR Isoform | Species | EC50 (µM) |
| PPARα | Human | 0.01[1] |
| Rodent | 0.3[1] | |
| PPARγ | Not Specified | > 3[2] |
| PPARδ | Not Specified | > 3[2] / Inactive[1] |
Note: A lower EC50 value indicates higher potency.
Selectivity Profile of this compound
The following diagram illustrates the binding affinity of this compound to the different PPAR isoforms, highlighting its strong preference for PPARα.
Experimental Methodology: PPAR Gal4 Transactivation Assay
The cross-reactivity of this compound with different PPAR isoforms was determined using a cell-based PPAR Gal4 transactivation assay.[1] This method is widely used to quantify the ability of a compound to activate a specific nuclear receptor.
Principle
The assay relies on a chimeric receptor system. The ligand-binding domain (LBD) of a specific PPAR isoform (α, γ, or δ) is fused to the DNA-binding domain (DBD) of the yeast transcription factor Gal4. This chimeric receptor is co-expressed in mammalian cells with a reporter gene (e.g., luciferase) under the control of a promoter containing Gal4 upstream activating sequences (UAS). When a ligand binds to the PPAR LBD, the Gal4 DBD binds to the UAS, driving the expression of the reporter gene. The amount of reporter protein produced is proportional to the activation of the PPAR isoform by the ligand.
Experimental Workflow
The following diagram outlines the key steps in the PPAR Gal4 transactivation assay.
Detailed Protocol Steps:
-
Cell Culture and Plating: Mammalian cells (e.g., HEK293) are cultured under standard conditions and seeded into 96-well plates.
-
Transient Co-transfection: The cells are co-transfected with two plasmids:
-
An expression vector containing the DNA sequence for the chimeric protein consisting of the Gal4 DNA-binding domain fused to the ligand-binding domain of the human or rodent PPAR isoform (α, γ, or δ).
-
A reporter vector containing a luciferase gene downstream of a promoter with multiple copies of the Gal4 Upstream Activating Sequence (UAS).
-
-
Compound Incubation: After an incubation period to allow for protein expression, the cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) and a known potent agonist for each PPAR isoform are included as negative and positive controls, respectively.
-
Cell Lysis and Luciferase Assay: Following a defined incubation period with the compound, the cells are lysed to release the cellular components, including the expressed luciferase enzyme. A luciferase substrate is then added, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence readings are normalized to a control for cell viability or transfection efficiency. The normalized data is then plotted against the compound concentration, and the EC50 value is calculated using a suitable dose-response curve fitting model.
This robust assay provides a quantitative measure of the ability of this compound to activate each PPAR isoform, thereby establishing its selectivity profile. The data clearly indicates that this compound is a highly selective PPARα agonist, a characteristic that is essential for targeted therapeutic applications.
References
- 1. AVE8134, a novel potent PPARα agonist, improves lipid profile and glucose metabolism in dyslipidemic mice and type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The peroxisome proliferator-activated receptor-α (PPAR-α) agonist, AVE8134, attenuates the progression of heart failure and increases survival in rats - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of AVE-8134 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental results for AVE-8134, a potent peroxisome proliferator-activated receptor-alpha (PPARα) agonist. By summarizing key quantitative data, detailing experimental methodologies, and comparing its performance with alternative PPARα agonists, this document aims to offer an objective assessment of the reproducibility and potential therapeutic applications of this compound.
Comparative Performance of this compound
This compound has been evaluated in various preclinical models, consistently demonstrating its activity as a PPARα agonist. The following tables summarize the key quantitative data from multiple studies, providing a basis for assessing the reproducibility of its effects.
| Parameter | Human PPARα | Rodent PPARα | PPARγ | PPARδ | Reference |
| EC50 | 0.01 µmol/L | 0.3 µmol/L | >3 µmol/L | Not Active | [1] |
Table 1: In Vitro Potency and Selectivity of this compound. This table outlines the half-maximal effective concentration (EC50) of this compound for different PPAR isoforms, highlighting its high potency and selectivity for PPARα.
| Study Focus | Animal Model | This compound Dosage | Key Findings | Alternative Drugs | Reference |
| Lipid Profile & Glucose Metabolism | Transgenic human Apo A1 (hApo A1) mice | 1-30 mg·kg⁻¹·d⁻¹ (oral) | Dose-dependently lowered plasma triglycerides; Increased serum HDL-cholesterol, hApo A1, and mouse Apo E levels. | - | |
| Insulin Sensitivity | Female ZDF rats | 3-30 mg·kg⁻¹·d⁻¹ | Improved insulin-sensitivity index. | - | [1] |
| Anti-diabetic Action | Pre-diabetic male ZDF rats | 10 mg·kg⁻¹·d⁻¹ (8 weeks) | Comparable anti-diabetic action to rosiglitazone without adverse effects on body and heart weight. | Rosiglitazone | [1] |
| Gene Expression | Male ZDF rats | 20 mg·kg⁻¹·d⁻¹ (12 weeks) | Increased mRNA levels of LPL and PDK4 in the liver ~20-fold. | Rosiglitazone (no relevant effect) | [1] |
| Cardiac Function (Post-MI) | Sprague Dawley rats (post-myocardial infarction) | 1, 3, and 10 mg·kg⁻¹·d⁻¹ | Dose-dependently improved cardiac output, myocardial contractility, and relaxation; Reduced lung and left ventricular weight and fibrosis. | Rosiglitazone (exacerbated cardiac dysfunction), Ramipril (similar cardioprotective effects) | [2] |
| Cardiac Hypertrophy & Fibrosis | DOCA-salt sensitive rats | 3 mg·kg⁻¹·d⁻¹ | Prevented development of high blood pressure, myocardial hypertrophy, and cardiac fibrosis; Ameliorated endothelial dysfunction. | - | [3] |
| Survival in Hypertension | Old spontaneously hypertensive rats (SHR) | 0.3 mg·kg⁻¹·d⁻¹ | Improved cardiac and vascular function and increased life expectancy without lowering blood pressure. | - | [3] |
| Tumor Growth and Metastasis | TC-1 tumor-bearing mice | 0.025% in drinking water | Showed anti-tumor effects, although inferior to Wyeth-14,643, but was much safer. Its effect was enhanced when combined with indomethacin. | Wyeth-14,643, Bezafibrate | [4][5] |
Table 2: Summary of In Vivo Experimental Results for this compound. This table presents a compilation of findings from various animal studies, demonstrating consistent effects of this compound across different models of metabolic and cardiovascular diseases, as well as cancer. The consistent outcomes across these independent studies suggest a good degree of reproducibility for the observed biological effects of this compound.
Experimental Protocols
To ensure the transparency and reproducibility of the cited findings, detailed methodologies for key experiments are provided below.
In Vitro PPAR Transactivation Assay
-
Objective: To determine the potency and selectivity of this compound on different PPAR isoforms.
-
Methodology: A cell-based PPAR Gal4 transactivation assay is utilized.[1][6]
-
Cell Culture: Appropriate host cells are cultured under standard conditions.
-
Transfection: Cells are co-transfected with two plasmids:
-
A plasmid expressing a fusion protein consisting of the ligand-binding domain (LBD) of a specific PPAR isoform (α, γ, or δ) and the DNA-binding domain of the yeast transcription factor Gal4.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with Gal4 binding sites.
-
-
Treatment: Transfected cells are treated with varying concentrations of this compound or control compounds.
-
Luciferase Assay: After an incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The EC50 values are calculated from the dose-response curves of luciferase activity.
-
Animal Studies: Dyslipidemia and Type 2 Diabetes Models
-
Objective: To evaluate the efficacy of this compound on lipid profiles and glucose metabolism in vivo.
-
Animal Models:
-
Methodology:
-
Acclimatization: Animals are acclimatized to the housing conditions for a specified period.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Drug Administration: this compound is administered orally at specified doses and for a defined duration. Control groups receive a vehicle.
-
Sample Collection: Blood samples are collected at baseline and at the end of the treatment period for analysis of plasma triglycerides, HDL-cholesterol, glucose, and insulin levels.
-
Tissue Analysis (for gene expression): At the end of the study, liver tissue is collected for mRNA analysis of PPARα target genes such as LPL and PDK4 using quantitative real-time PCR.
-
Data Analysis: Statistical analysis is performed to compare the measured parameters between the treatment and control groups.
-
Animal Study: Myocardial Infarction Model
-
Objective: To investigate the cardioprotective effects of this compound.
-
Animal Model: Sprague Dawley rats with permanent ligation of the left coronary artery to induce myocardial infarction (MI).[2]
-
Methodology:
-
Surgical Procedure: MI is induced by surgically ligating the left coronary artery.
-
Treatment: Post-MI, rats are treated with this compound, a comparator drug (e.g., rosiglitazone or ramipril), or a placebo.
-
Functional Assessment: Cardiac function is assessed using methods such as isolated working heart preparations to measure parameters like left ventricular maximal contraction (dp/dtmax) and relaxation (dp/dtmin).[2]
-
Histological Analysis: Heart tissue is collected for histological analysis to assess fibrosis and hypertrophy.
-
Biomarker Analysis: Plasma levels of cardiac biomarkers like proBNP are measured.[2]
-
Data Analysis: The effects of this compound are compared to both placebo and the active comparator.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.
Caption: this compound activates the PPARα signaling pathway.
Caption: this compound enhances endothelial function via eNOS phosphorylation.
References
- 1. Novel Therapies for Cholestatic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intercept Announces New Phase 2 Data Showing Significant Impact of OCA-Bezafibrate Combination on Normalization of Multiple Key Biomarkers of PBC-Induced Liver Damage at AASLD The Liver Meeting® 2023 - BioSpace [biospace.com]
- 3. Wy14643, an agonist for PPARα, downregulates expression of TARC and RANTES in cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPARα ligand, AVE8134, and cyclooxygenase inhibitor therapy synergistically suppress lung cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. selleckchem.com [selleckchem.com]
Head-to-head comparison of AVE-8134 and Wyeth-14,643
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two well-known peroxisome proliferator-activated receptor alpha (PPARα) agonists: AVE-8134 and Wyeth-14,643. The information presented is collated from various independent studies to support research and development in metabolic and inflammatory diseases.
Introduction
This compound and Wyeth-14,643 are both potent activators of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation.[1][2][3] While both compounds are frequently used in preclinical research, they exhibit distinct profiles in terms of potency, selectivity, and off-target effects. This guide aims to provide a clear comparison of their performance based on available experimental data.
Mechanism of Action: The PPARα Signaling Pathway
Both this compound and Wyeth-14,643 exert their primary effects by binding to and activating PPARα. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid oxidation, lipid transport, and anti-inflammatory responses.
Quantitative Data Comparison
The following table summarizes key quantitative data for this compound and Wyeth-14,643 from various studies. It is important to note that these values were not obtained from a single head-to-head study under identical conditions, and therefore, direct comparisons should be made with caution.
| Parameter | This compound | Wyeth-14,643 | Reference(s) |
| PPARα Agonist Activity (EC50) | |||
| Human PPARα | 100 nM | 5.0 µM | [2][4] |
| Rodent/Murine PPARα | 3000 nM (rat) | 0.63 µM (mouse) | [2][4] |
| PPARγ Agonist Activity (EC50) | >3 µmol/L | 32 µM (murine), 60 µM (human) | [2][4] |
| PPARδ Agonist Activity (EC50) | Not active | 35 µM (human) | [2][4] |
| In Vivo Effects (Rodent Models) | |||
| Lipid Metabolism | Dose-dependently lowered plasma triglycerides and increased HDL-cholesterol in mice. | Lowered plasma triglycerides in high fat-fed rats. | [5] |
| Anti-inflammatory Effects | Ameliorated endothelial dysfunction in DOCA-salt sensitive rats. | Decreased infiltration of inflammatory cells in a mouse model of LPS-induced acute lung injury. | [2][6] |
| Cardiac Effects | Improved cardiac output and reduced hypertrophy and fibrosis in post-MI rats. | Chronic administration impaired cardiac contractile function in Wistar rats. | [2] |
| Tumor Suppression (Lung Cancer Model) | Inhibited tumor size, but weaker than Wyeth-14,643. | Significantly reduced pulmonary metastasis. | [5][7] |
| Hepatotoxicity (Lung Cancer Model) | Did not increase serum ALT levels. | Increased serum ALT levels, indicating potential liver injury. | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize PPARα agonists.
In Vitro PPARα Transactivation Assay
This assay is used to determine the potency (EC50) of a compound in activating the PPARα receptor.
Objective: To quantify the dose-dependent activation of human PPARα by a test compound.
Materials:
-
HEK293T cells
-
Expression plasmid for a chimeric human PPARα-Gal4 receptor
-
Luciferase reporter plasmid with Gal4 upstream activating sequences (UAS)
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum
-
Test compounds (this compound, Wyeth-14,643) dissolved in DMSO
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Protocol:
-
Cell Transfection: Co-transfect HEK293T cells with the PPARα-Gal4 expression plasmid and the Gal4 UAS luciferase reporter plasmid.
-
Cell Seeding: Plate the transfected cells into 96-well plates at a density of 3 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Remove the old medium from the cells and add the medium containing the test compounds. Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a vehicle control. Plot the normalized activity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Evaluation in a Rodent Model of Hyperlipidemia
This protocol describes a general approach to assess the in vivo efficacy of PPARα agonists on lipid metabolism.
Objective: To evaluate the effect of this compound and Wyeth-14,643 on plasma lipid profiles in a diet-induced hyperlipidemia mouse model.
Animals:
-
Male C57BL/6J mice, 8 weeks old.
Materials:
-
High-fat diet (HFD)
-
Test compounds (this compound, Wyeth-14,643)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies
-
Centrifuge
-
Plasma triglyceride and cholesterol assay kits
Protocol:
-
Acclimation and Diet Induction: Acclimate mice for one week on a standard chow diet. Then, induce hyperlipidemia by feeding a high-fat diet for 8-12 weeks.
-
Grouping and Dosing: Randomly divide the mice into three groups: Vehicle control, this compound treated, and Wyeth-14,643 treated (n=8-10 mice per group). Administer the compounds or vehicle daily by oral gavage for 4 weeks.
-
Blood Collection: Collect blood samples from the tail vein at baseline (before treatment) and at the end of the treatment period.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Lipid Analysis: Measure the plasma concentrations of total cholesterol, HDL-cholesterol, and triglycerides using commercially available assay kits.
-
Data Analysis: Compare the changes in lipid profiles between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Summary and Conclusion
Both this compound and Wyeth-14,643 are effective PPARα agonists, however, the available data suggests key differences in their activity and safety profiles. This compound appears to be a more potent agonist for human PPARα in some reported assays, while Wyeth-14,643 shows higher potency for murine PPARα.[2][4] A comparative study in a lung cancer model indicated that while both compounds had similar effects on lipid control, Wyeth-14,643 was more effective at suppressing tumor metastasis but also exhibited signs of hepatotoxicity, a factor not observed with this compound in that particular study.[5] These findings underscore the importance of careful compound selection based on the specific research question and experimental model. Further direct, head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative potencies and therapeutic windows of these two important research tools.
References
- 1. researchgate.net [researchgate.net]
- 2. The peroxisome proliferator-activated receptor-α (PPAR-α) agonist, AVE8134, attenuates the progression of heart failure and increases survival in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WY-14643 | CAS 50892-23-4 | PPAR alpha agonist | StressMarq Biosciences Inc. [stressmarq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PPARα ligand, AVE8134, and cyclooxygenase inhibitor therapy synergistically suppress lung cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. PPARα ligand, AVE8134, and cyclooxygenase inhibitor therapy synergistically suppress lung cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking AVE-8134: A Comparative Guide to Metabolic Modulators in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel metabolic modulator AVE-8134 against other established metabolic modulators, with a focus on their performance in preclinical models of cardiovascular disease. The information is intended to assist researchers in making informed decisions for future studies in the field of cardiac metabolism and drug development.
Introduction to Metabolic Modulation in Heart Disease
Cardiac tissue in a healthy state primarily relies on the beta-oxidation of fatty acids for its energy requirements. However, under pathological conditions such as ischemia and heart failure, the metabolic landscape of the heart shifts. This alteration often leads to inefficient energy production, increased oxidative stress, and progressive cardiac dysfunction. Metabolic modulators are a class of therapeutic agents designed to optimize cardiac energy metabolism, typically by promoting a shift from fatty acid oxidation to the more oxygen-efficient pathway of glucose oxidation. This guide focuses on this compound, a potent peroxisome proliferator-activated receptor-alpha (PPARα) agonist, and compares its preclinical profile with other notable metabolic modulators.
Mechanism of Action: PPARα Agonism
This compound exerts its effects primarily through the activation of PPARα, a nuclear receptor that plays a pivotal role in the transcriptional regulation of genes involved in lipid and glucose metabolism.
Signaling Pathway of PPARα Activation
The activation of PPARα by an agonist like this compound initiates a cascade of molecular events within cardiomyocytes, leading to altered gene expression and a subsequent shift in cellular metabolism.
Caption: PPARα signaling pathway activated by this compound.
Comparative Preclinical Efficacy
While direct head-to-head comparative studies are limited, this section summarizes the available quantitative data for this compound and other prominent metabolic modulators from various preclinical studies.
Disclaimer: The following data are compiled from different studies and experimental models. Direct comparison should be made with caution, as experimental conditions may have varied.
Effects on Cardiac Function in Heart Failure Models
| Compound | Animal Model | Key Cardiac Parameters | Reference |
| This compound | Rat (Post-MI) | Cardiac Output: Increased vs. PlaceboMyocardial Contractility & Relaxation: Improved vs. Placebo | [1][2] |
| Fenofibrate | Rat (Hypertensive Heart Failure) | LV Hypertrophy: InhibitedLV Relaxation & Systolic Function: Attenuated decline | [3] |
| Trimetazidine | Rat (Ischemic Heart Failure) | Left Ventricular Ejection Fraction (LVEF): Significantly improved vs. ControlLeft Ventricular End-Systolic Volume (LVESV): Significantly reduced vs. Control | [4][5] |
Effects on Cardiac Remodeling
| Compound | Animal Model | Key Remodeling Parameters | Reference |
| This compound | Rat (Post-MI) | LV Weight & Fibrosis: Reduced vs. Placebo | [1][2] |
| Fenofibrate | Rat (Hypertensive Heart Failure) | Myocardial Fibrosis: Inhibited | [3] |
| Trimetazidine | Rat (Ischemic Heart Failure) | Not consistently reported in available preclinical studies |
Effects on Metabolic Parameters
| Compound | Animal Model | Key Metabolic Parameters | Reference |
| This compound | ZDF Rat (Type 2 Diabetes) | Plasma Triglycerides: Dose-dependently loweredHDL-Cholesterol: IncreasedInsulin Sensitivity: Improved | [6] |
| Fenofibrate | db/db Mouse (Type 2 Diabetes) | Total Cholesterol & Triglycerides: Significantly reducedHDL-Cholesterol: Increased | [7] |
| Trimetazidine | Not primarily evaluated for systemic metabolic effects in these contexts | Not Applicable |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound and other metabolic modulators.
Post-Myocardial Infarction (MI) Rat Model
This model is crucial for studying the effects of metabolic modulators on cardiac remodeling and function following ischemic injury.
Caption: Experimental workflow for the post-MI rat model.
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) are typically used.
-
Anesthesia: Anesthesia is induced, for example, with an intraperitoneal injection of ketamine and xylazine.
-
Surgical Procedure: A left thoracotomy is performed, and the heart is exposed. The left anterior descending (LAD) coronary artery is permanently ligated with a suture. Successful ligation is confirmed by the observation of myocardial blanching. Sham-operated animals undergo the same procedure without LAD ligation.
-
Treatment: Post-surgery, animals are randomly assigned to treatment groups (e.g., vehicle control, this compound, fenofibrate, trimetazidine) with daily administration via oral gavage.
-
Echocardiography: At baseline and at the end of the study, transthoracic echocardiography is performed to assess cardiac function. Key parameters include Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), and cardiac output.
-
Histological Analysis: At the end of the study, hearts are excised, fixed, and embedded in paraffin. Sections are stained with Picrosirius Red to quantify the extent of myocardial fibrosis and with Hematoxylin and Eosin (H&E) to assess cardiomyocyte hypertrophy.
-
Biochemical Analysis: Blood samples are collected to measure plasma levels of triglycerides, cholesterol, and glucose.
Zucker Diabetic Fatty (ZDF) Rat Model
This model is used to investigate the effects of metabolic modulators on metabolic parameters in the context of type 2 diabetes and obesity.
-
Animal Model: Male Zucker Diabetic Fatty (ZDF) rats and their lean littermates are used. The diabetic phenotype typically develops between 7 and 10 weeks of age.
-
Treatment: Animals are assigned to treatment groups and receive daily administration of the test compounds.
-
Metabolic Monitoring: Body weight and food intake are monitored regularly. Blood glucose levels are measured periodically.
-
Oral Glucose Tolerance Test (OGTT): An OGTT is performed to assess glucose homeostasis and insulin sensitivity.
-
Biochemical Analysis: At the end of the study, blood is collected to measure plasma insulin, triglycerides, and cholesterol levels.
-
Gene Expression Analysis: Tissues such as the liver and heart can be harvested to analyze the expression of PPARα target genes (e.g., LPL, PDK4) by quantitative PCR.[6]
Summary and Future Directions
This compound, as a potent PPARα agonist, demonstrates significant promise in preclinical models of heart failure and metabolic disease. The available data suggest that it can improve cardiac function, reduce adverse remodeling, and correct dyslipidemia.[1][2][6]
Compared to other metabolic modulators, this compound's mechanism of action through PPARα agonism offers a distinct approach. While fenofibrate also acts via PPARα, this compound is reported to be a more potent agonist.[8] Trimetazidine, on the other hand, modulates metabolism through the inhibition of 3-ketoacyl-CoA thiolase, a different molecular target.
Key Observations:
-
This compound: Shows beneficial effects on both cardiac function and systemic metabolism in rodent models.[1][2][6]
-
Fenofibrate: Well-established lipid-lowering agent with demonstrated cardioprotective effects, though its efficacy in heart failure is still under investigation.[3][7]
-
Trimetazidine: Primarily recognized for its anti-anginal effects and has shown positive outcomes in heart failure patients, mainly by improving cardiac energy efficiency.[4][5]
Future Research:
Direct, head-to-head comparative studies of this compound against fenofibrate and trimetazidine in standardized, well-characterized animal models of heart failure are warranted. Such studies would provide a more definitive assessment of the relative efficacy and safety of these metabolic modulators and would be invaluable for guiding the clinical development of novel therapies for cardiovascular disease. Further investigation into the long-term effects and potential off-target activities of this compound is also essential.
References
- 1. The peroxisome proliferator-activated receptor-α (PPAR-α) agonist, AVE8134, attenuates the progression of heart failure and increases survival in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Attenuation of cardiac dysfunction by a PPAR-alpha agonist is associated with down-regulation of redox-regulated transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of trimetazidine on heart failure with reduced ejection fraction and associated clinical outcomes: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AVE8134, a novel potent PPARα agonist, improves lipid profile and glucose metabolism in dyslipidemic mice and type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiometabolic benefits of fenofibrate in heart failure related to obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating the Beneficial Role of PPAR Agonists in Cardiac Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of AVE-8134: A Statistical and Mechanistic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AVE-8134, a potent peroxisome proliferator-activated receptor-α (PPARα) agonist, with other relevant therapeutic agents. The data presented is compiled from preclinical studies to offer an objective analysis of its pharmacological profile and potential therapeutic applications.
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies involving this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value |
| EC50 (PPARα) | Human | 100 nM[1] |
| EC50 (PPARα) | Rodent | 3000 nM[1] |
| Potency on PPARγ and PPARδ | - | EC50 > 3 µmol/L |
Table 2: Comparative Effects of this compound and Rosiglitazone in a Post-Myocardial Infarction (MI) Rat Model
| Parameter | This compound (3 mg/kg and 10 mg/kg) | Rosiglitazone |
| Cardiac Output | Dose-dependently improved[1] | Exacerbated cardiac dysfunction |
| Myocardial Contractility & Relaxation | Dose-dependently improved[1] | Exacerbated cardiac dysfunction |
| Lung and Left Ventricular Weight | Reduced[1] | - |
| Fibrosis | Reduced[1] | - |
Table 3: Comparison of this compound with other PPARα Ligands in a Lung Cancer Model
| Parameter | This compound | Wyeth-14,643 | Bezafibrate |
| Lipid Control | Similar pharmacodynamic effects | Similar pharmacodynamic effects | Similar pharmacodynamic effects |
| Tumor Suppression | Different effects, inferior to Wyeth-14,643 | - | Different effects |
| Safety Profile | Considered safer and well-tolerated in humans at certain doses | - | - |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of AVE-81334.
Caption: In vivo comparative study workflow.
Experimental Protocols
Detailed experimental protocols for the following key experiments are summarized based on available literature.
In Vitro PPARα Activation Assay
-
Objective: To determine the potency and selectivity of this compound in activating PPAR subtypes.
-
Methodology: Cellular transcription assays were utilized to measure the activation of human and rat PPARα, PPARγ, and PPARδ receptors by this compound. The half-maximal effective concentration (EC50) was determined.
Cardiomyocyte Hypertrophy Model
-
Objective: To assess the effect of this compound on cardiomyocyte hypertrophy.
-
Methodology: Adult rat cardiomyocytes were cultured and hypertrophy was induced using phenylephrine. The effect of this compound on reducing phenylephrine-induced hypertrophy was then evaluated.
Endothelial Nitric Oxide Synthase (eNOS) Phosphorylation in HUVECs
-
Objective: To investigate the effect of this compound on nitric oxide signaling in endothelial cells.
-
Methodology: Human Umbilical Vein Endothelial Cells (HUVECs) were treated with this compound (1 µM).[1] The phosphorylation of eNOS at Ser-1177 and the total eNOS expression were measured, likely via Western blotting.
Monocyte Gene Expression and LDL Uptake
-
Objective: To study the impact of this compound on monocyte signaling.
-
Methodology: Cultured human monocytes were treated with this compound. The expression of CD36 and macrophage scavenger receptor 1 was quantified, and the subsequent uptake of oxidized LDL was measured.
In Vivo Post-Myocardial Infarction (MI) Rat Model
-
Objective: To evaluate the therapeutic efficacy of this compound in a heart failure model.
-
Methodology: Myocardial infarction was induced in rats. The animals were then treated with this compound at varying doses (e.g., 3 mg/kg and 10 mg/kg), a comparator (e.g., rosiglitazone), or a vehicle.[1] Cardiac function parameters (cardiac output, contractility, relaxation), organ weights (lung, left ventricle), and fibrosis were assessed. Plasma biomarkers such as proBNP and arginine were also measured.
In Vivo Lung Cancer Mouse Model
-
Objective: To compare the anti-tumor efficacy of this compound with other PPARα ligands.
-
Methodology: Mice were implanted with lung cancer cells. The animals were then treated with this compound, Wyeth-14,643, or Bezafibrate. Tumor size and metastasis were compared between the treated and untreated groups through morphological and histological analysis. The metabolites of arachidonic acid were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). In some experiments, this compound was co-administered with the COX inhibitor indomethacin to evaluate synergistic effects.
References
Safety Operating Guide
Guidance on the Proper Disposal of AVE-8134 for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment. In the absence of a specific Safety Data Sheet (SDS) for AVE-8134, this compound must be treated as a potentially hazardous substance. The following procedures are based on established best practices for the disposal of laboratory chemicals.
I. Immediate Safety and Handling Protocols
Prior to disposal, it is essential to adhere to standard safety measures to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1]
-
Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of any dust or vapors.[1]
-
Emergency Stations: Ensure that a safety shower and eyewash station are readily accessible in the event of accidental exposure.[1]
II. Waste Segregation and Storage
Proper segregation and storage of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.
-
Waste Container: Collect this compound waste in a sturdy, leak-proof container that is chemically compatible with the substance.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound."
-
Segregation: Do not mix this compound with other chemical waste unless their compatibility is certain.[2] Incompatible wastes must be stored separately.[2]
-
Storage: Keep the waste container tightly sealed when not in use and store it in a designated, secure area, away from general laboratory traffic.[2] For liquid waste, secondary containment is required.[2]
III. Disposal Procedure
The disposal of chemical waste is a regulated process that must be conducted in coordination with your institution's environmental health and safety office.
-
Consult Institutional Policy: Before initiating disposal, review your organization's specific policies for hazardous waste management.
-
Contact EHS: Contact your Environmental Health & Safety (EHS) department to schedule a pickup for the chemical waste.[2]
-
Provide Information: Be prepared to provide the EHS staff with all available information regarding the waste material.
-
Do Not Dispose via Standard Routes: Never dispose of chemical waste by pouring it down the drain, discarding it in the regular trash, or allowing it to evaporate.[2][3]
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Containment: Prevent the spill from spreading further.
-
Cleanup: Use an absorbent material, such as diatomite or universal binders, to clean up the spill.[1][4]
-
Decontamination: After the bulk of the spill has been absorbed, decontaminate the affected surfaces with alcohol.[1][4]
-
Disposal of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.[1][4]
V. Quantitative Data
There is no specific quantitative data available for this compound in the provided search results. For general laboratory practice, it is advisable to minimize the generation of chemical waste.
VI. Experimental Protocols
The procedures outlined above are standard safety protocols for chemical waste disposal and do not constitute experimental methodologies.
VII. Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling AVE-8134
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical guidance for the handling, use, and disposal of AVE-8134, a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist. Adherence to these procedures is essential to ensure a safe laboratory environment and the integrity of experimental outcomes.
Personal Protective Equipment (PPE) and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a PPARα agonist necessitates cautious handling due to the potential for biological activity and unforeseen hazards. The following PPE and handling procedures are mandatory:
General Handling:
-
Engineering Controls: A certified chemical fume hood is required for all work involving solid this compound and the preparation of stock solutions.
-
Personal Hygiene: Avoid inhalation, and contact with eyes and skin. Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile gloves, double-gloving recommended. |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified safety glasses with side shields. |
| Body Protection | Laboratory Coat | Standard flame-resistant laboratory coat. |
| Respiratory Protection | Respirator | An N95-rated respirator is recommended when handling the powder outside of a fume hood. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Contaminated consumables (e.g., pipette tips, tubes, gloves, weighing paper) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
Ensure all waste containers are properly labeled with the full chemical name ("this compound") and a hazardous waste sticker.
-
Store waste containers in a designated and secure satellite accumulation area.
-
Arrange for pickup and disposal by a certified hazardous waste management service. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols and Data
This compound is a potent PPARα agonist with EC50 values of 100 nM for human and 3000 nM for rodent PPARα receptors.[1] It has been utilized in a variety of in vitro and in vivo studies to investigate its effects on lipid metabolism, inflammation, and cardiac function.
Key Experimental Parameters
| Parameter | Cell-Based Assays | Animal Studies (Rats) |
| Concentration/Dosage | 1 µM - 10 µM | 3 mg/kg - 30 mg/kg/day |
| Vehicle | DMSO | Not specified in the provided results |
| Incubation/Treatment Time | 16 - 24 hours | 2 - 12 weeks |
Experimental Workflow: In Vitro Cell-Based Assay
In Vitro Experimental Workflow for this compound.
Signaling Pathway
This compound primarily functions as a PPARα agonist. Its activation of PPARα leads to downstream effects on gene expression, influencing lipid metabolism and inflammatory responses. Additionally, it has been shown to increase the phosphorylation of endothelial nitric oxide synthase (eNOS) and the expression of scavenger receptors in monocytes.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
